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  • Product: 6-Methyl-2-(4-methylphenyl)quinoline

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 6-Methyl-2-(4-methylphenyl)quinoline

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive overview of the melting and boiling point data for 6-Methyl-2-(4-methylphenyl)quinoline. It delve...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the melting and boiling point data for 6-Methyl-2-(4-methylphenyl)quinoline. It delves into the experimental methodologies for their determination, the underlying scientific principles, and the structural context of this quinoline derivative.

Introduction to 6-Methyl-2-(4-methylphenyl)quinoline

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that form the backbone of numerous natural products and pharmacologically active substances.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties, makes them a focal point in medicinal chemistry and drug discovery.[1] The compound 6-Methyl-2-(4-methylphenyl)quinoline belongs to this important class, featuring a quinoline core substituted with a methyl group at the 6-position and a 4-methylphenyl (p-tolyl) group at the 2-position. These substitutions are expected to significantly influence its physicochemical properties, such as melting and boiling points, which are critical parameters for its purification, identification, and formulation.

Quinoline itself is a colorless hygroscopic liquid with a strong odor.[2] The introduction of substituent groups, as in the case of 6-Methyl-2-(4-methylphenyl)quinoline, alters the molecular weight, polarity, and intermolecular forces, thereby affecting its physical state and phase transition temperatures.

Physicochemical Data: Melting and Boiling Points

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Data Source
4-methyl-2-(4-methylphenyl)quinolineC₁₇H₁₅N183-185Not Reported[3]
6-MethylquinolineC₁₀H₉N-22256-260[4][5]

The position of the methyl group on the quinoline ring is expected to have a modest but discernible effect on the melting and boiling points. The shift from the 4-position to the 6-position may alter the crystal packing efficiency and intermolecular interactions, leading to a different melting point. The boiling point is influenced by factors such as molecular weight and polarity.[6]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[8]

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 6-Methyl-2-(4-methylphenyl)quinoline is finely powdered.

  • Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[9][10]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[10]

  • Packed Sample: Proper packing of the sample prevents it from shrinking away from the capillary wall, which could lead to inaccurate readings.[10]

MeltingPointWorkflow A Powder Crystalline Sample B Load Capillary Tube (2-3 mm height) A->B Pack tightly C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D Approach expected MP E Record Temperature Range (First drop to clear liquid) D->E Observe visually BoilingPointWorkflow A Place Liquid Sample in Test Tube B Insert Thermometer and Inverted Capillary A->B C Heat in Oil Bath B->C D Observe Continuous Stream of Bubbles C->D Gradual heating E Remove Heat and Cool D->E F Record Temperature when Liquid Enters Capillary E->F Observe carefully

Caption: Workflow for Boiling Point Determination.

Synthesis of 6-Methyl-2-(4-methylphenyl)quinoline

The synthesis of substituted quinolines can be achieved through various established methods. The Friedländer synthesis is a classic and effective method for preparing quinoline derivatives. [11]A plausible synthetic route for 6-Methyl-2-(4-methylphenyl)quinoline would involve the condensation of 2-amino-5-methylacetophenone with 4-methylacetophenone under appropriate reaction conditions.

Alternatively, modern multi-component reactions catalyzed by transition metals offer a powerful and efficient approach to constructing complex molecular architectures like substituted quinolines from simple precursors in a one-pot procedure. [12]For example, a three-component reaction of an appropriately substituted aniline (p-toluidine), an aldehyde, and an alkyne could be envisioned. [12]

Conclusion

While direct experimental data for the melting and boiling points of 6-Methyl-2-(4-methylphenyl)quinoline are not widely published, the properties of its isomer, 4-methyl-2-(4-methylphenyl)quinoline, provide a strong predictive basis. The established experimental protocols for melting and boiling point determination, such as the capillary method, are essential for the accurate characterization of this and other novel quinoline derivatives. A thorough understanding of these physicochemical properties is crucial for the advancement of research and development in fields where quinoline-based compounds play a pivotal role.

References

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Technology. (n.d.). Experiment 2 : Determination of boiling point. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2015). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-methyl-2,4-diphenylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 24). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Material Safety and Handling of 6-Methyl-2-(4-methylphenyl)quinoline

A Predictive Safety Assessment for Researchers and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data has been published for 6-Methyl-2-(4-methylphenyl)q...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Safety Assessment for Researchers and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data has been published for 6-Methyl-2-(4-methylphenyl)quinoline. This guide is a predictive safety assessment synthesized from the known properties and hazards of structurally analogous compounds, primarily the quinoline core and its substituted derivatives. The recommendations herein are based on established principles of chemical safety and should be implemented with the understanding that they represent a scientifically-grounded estimation of the potential hazards. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction: The Rationale for a Predictive Approach

6-Methyl-2-(4-methylphenyl)quinoline is a member of the broader class of quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] As with many novel or specialized research chemicals, a dedicated and officially sanctioned Material Safety Data Sheet (MSDS) is not always readily available. This guide has been developed to bridge this information gap for researchers and professionals in drug development.

The core of this document is a predictive analysis of the potential hazards associated with 6-Methyl-2-(4-methylphenyl)quinoline. By examining the known safety profiles of structurally related compounds, such as 6-methylquinoline and quinoline itself, we can extrapolate a reliable set of safety protocols and handling procedures. This approach is grounded in the well-established toxicological principle that the properties of a chemical are intrinsically linked to its structure. The recommendations provided are designed to be conservative, ensuring a high margin of safety in the absence of specific experimental data for the target compound.

Chemical Identification and Predicted Physical Properties

A clear understanding of a compound's physical properties is fundamental to its safe handling and use in experimental settings. While experimentally determined data for 6-Methyl-2-(4-methylphenyl)quinoline is not available, the following table presents a combination of known data for structurally similar compounds and predicted values.

PropertyPredicted Value/InformationSource/Basis of Prediction
Chemical Name 6-Methyl-2-(4-methylphenyl)quinolineIUPAC Nomenclature
Synonyms 6-Methyl-2-(p-tolyl)quinoline
Molecular Formula C₁₇H₁₅N
Molecular Weight 233.31 g/mol Calculated
CAS Number Not assigned.
Appearance Predicted to be a solid at room temperature.Based on similar 2-aryl-6-methylquinolines.
Solubility Predicted to be insoluble in water; soluble in organic solvents like chloroform, methanol, and ethanol.[2]Based on the nonpolar nature of the molecule and data for 6-methylquinoline.
Melting Point Not determined.
Boiling Point Not determined.
Flash Point Predicted to be >110°C (>230°F).Based on the high flash point of 6-methylquinoline.[3]

Hazard Identification and Classification

Based on the known hazards of the quinoline scaffold and its substituted derivatives, 6-Methyl-2-(4-methylphenyl)quinoline is predicted to be hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][6]
Eye IrritationCategory 2H319: Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[7]

Signal Word: Warning

Hazard Pictograms:

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[5]

  • Skin Contact: Causes skin irritation.[4][5][6] May be absorbed through the skin.[9]

  • Eye Contact: Causes serious eye irritation.[5][7]

  • Ingestion: Harmful if swallowed.[4][5][6] May cause irritation to mucous membranes.[5]

  • Chronic Exposure: The toxicological properties have not been thoroughly investigated.[6] Some quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[8][10]

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended based on the predicted hazards.

  • General Advice: If symptoms persist, seek medical attention.[5] Show this safety guide to the doctor in attendance.[7]

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing and shoes.[8] If skin irritation persists, get medical advice/attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4][5] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[4][5]

Fire-Fighting Measures: Preparedness for Thermal Decomposition

While not expected to be highly flammable, 6-Methyl-2-(4-methylphenyl)quinoline will burn if involved in a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

  • Specific Hazards Arising from the Chemical: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9]

  • Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][6]

Accidental Release Measures: Containment and Decontamination

A systematic approach to spill management is essential to prevent exposure and environmental contamination.

  • Personal Precautions:

    • Evacuate unnecessary personnel from the area.[8]

    • Wear appropriate personal protective equipment (PPE) as described in Section 8.

    • Ensure adequate ventilation.[8]

    • Avoid breathing dust, vapors, mist, or gas.[7]

    • Avoid contact with skin and eyes.[6]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.

    • Do not let the product enter drains, sewers, or waterways.[7]

  • Methods for Containment and Cleaning Up:

    • For small spills of solid material, carefully sweep up and place into a suitable, labeled container for disposal.

    • For larger spills, use an inert absorbent material to contain the spill.[7]

    • Collect the absorbed material and place it in a sealed container for disposal.

    • Clean the contaminated area thoroughly with a suitable solvent (such as ethanol) followed by soap and water.[9]

Logical Workflow for Spill Response

Spill_Response_Workflow start Spill Detected assess_hazard Assess Hazard (Size, Location, Substance) start->assess_hazard is_major Major Spill? assess_hazard->is_major evacuate Evacuate Area Alert Emergency Services is_major->evacuate Yes don_ppe Don Appropriate PPE (See Section 8) is_major->don_ppe No report Report Incident evacuate->report contain_spill Contain Spill (Use inert absorbent) don_ppe->contain_spill cleanup Clean Up Spill (Collect material into sealed container) contain_spill->cleanup decontaminate Decontaminate Area (Solvent wash, then soap & water) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose dispose->report PPE_Selection_Workflow start Task Involving 6-Methyl-2-(4-methylphenyl)quinoline risk_assessment Conduct Risk Assessment start->risk_assessment exposure_route Potential Exposure Route? risk_assessment->exposure_route eye_protection Wear Safety Goggles (or Face Shield) exposure_route->eye_protection Eye Contact skin_protection Wear Nitrile Gloves & Lab Coat exposure_route->skin_protection Skin Contact respiratory_protection Use in Fume Hood (Consider Respirator for high-risk tasks) exposure_route->respiratory_protection Inhalation

Caption: A workflow for selecting appropriate Personal Protective Equipment (PPE).

Toxicological Information: A Predictive Overview

As previously stated, no specific toxicological studies have been performed on 6-Methyl-2-(4-methylphenyl)quinoline. The information below is based on data from quinoline and its derivatives.

  • Acute Toxicity:

    • Oral: Predicted to be harmful if swallowed (Category 4). The oral LD50 for the related compound 6-methylquinoline in rats is 800 mg/kg. [3]* Skin Corrosion/Irritation:

    • Causes skin irritation. [4][5][6]* Serious Eye Damage/Irritation:

    • Causes serious eye irritation. [5][7]* Respiratory or Skin Sensitization:

    • No data is available to suggest that it is a sensitizer.

  • Germ Cell Mutagenicity:

    • No specific data is available. However, the parent compound, quinoline, is classified as a Category 3 mutagen, indicating a possible risk of irreversible effects. [10]* Carcinogenicity:

    • No specific data is available. Quinoline is classified as a Category 2 carcinogen, suggesting it may cause cancer. [10]* Reproductive Toxicity:

    • No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure):

    • May cause respiratory irritation upon single exposure. [7]No data is available for repeated exposure effects.

References

  • Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Synerzine. (2018, June 22). Quinoline, 6-methyl-. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • PMC. (n.d.). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Friedländer Synthesis of 6-Methyl-2-(4-methylphenyl)quinoline

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of therapeutic properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3][4] The Friedländer synthesis, a classic named reaction discovered by Paul Friedländer in 1882, remains one of the most straightforward and versatile methods for constructing the quinoline ring system.[5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acid or base catalysis.[8][9]

This application note provides a comprehensive guide for the synthesis of a specific polysubstituted quinoline, 6-Methyl-2-(4-methylphenyl)quinoline. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed rationale behind the experimental choices, potential challenges, and optimization strategies.

Reaction Principle and Mechanism

The Friedländer synthesis proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[5][8] Two primary mechanistic pathways are generally accepted, differing in the initial step.[5][10]

Mechanism 1: Initial Aldol Condensation

  • The reaction commences with an aldol condensation between the 2-aminoaryl ketone (2-amino-5-methylacetophenone) and the second ketone (4-methylacetophenone). This is often the rate-limiting step.

  • The resulting aldol adduct rapidly undergoes dehydration to form an α,β-unsaturated carbonyl compound.

  • An intramolecular cyclization then occurs through the nucleophilic attack of the amino group onto the carbonyl carbon.

  • A final dehydration step yields the stable, aromatic 6-Methyl-2-(4-methylphenyl)quinoline.

Mechanism 2: Initial Schiff Base Formation

  • Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the second ketone.

  • This is followed by an intramolecular aldol-type reaction.

  • Subsequent dehydration leads to the final quinoline product.

The prevailing mechanism can be influenced by the specific reactants and the choice of catalyst (acidic or basic conditions).[10]

Friedlander_Synthesis_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base First 2_amino_5_methylacetophenone 2-Amino-5-methylacetophenone Aldol_Adduct Aldol Adduct 2_amino_5_methylacetophenone->Aldol_Adduct + 4-Methylacetophenone (Aldol Condensation) Schiff_Base Schiff Base 2_amino_5_methylacetophenone->Schiff_Base + 4-Methylacetophenone (Schiff Base Formation) 4_methylacetophenone 4-Methylacetophenone 4_methylacetophenone->Aldol_Adduct 4_methylacetophenone->Schiff_Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Cyclized_Intermediate_1 Cyclized Intermediate Unsaturated_Carbonyl->Cyclized_Intermediate_1 Intramolecular Cyclization Product 6-Methyl-2-(4-methylphenyl)quinoline Cyclized_Intermediate_1->Product - H₂O Cyclized_Intermediate_2 Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_2 Intramolecular Aldol Reaction Cyclized_Intermediate_2->Product - H₂O

Caption: Reaction mechanism of the Friedländer synthesis.

Experimental Protocol

This protocol details an acid-catalyzed approach for the synthesis of 6-Methyl-2-(4-methylphenyl)quinoline. Acid catalysis is often favored as it can minimize self-condensation side reactions of the ketone starting material.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Amino-5-methylacetophenone≥98%Commercially AvailableStarting material.
4-Methylacetophenone≥98%Commercially AvailableStarting material.[12]
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Commercially AvailableCatalyst.[13][14]
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent.
EthanolReagent GradeCommercially AvailableFor recrystallization.
Ethyl acetateReagent GradeCommercially AvailableFor extraction and TLC.
HexaneReagent GradeCommercially AvailableFor TLC and column chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up.
Brine (Saturated NaCl Solution)Prepared in-houseFor work-up.
Anhydrous Sodium SulfateGranularCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Column for chromatography

Step-by-Step Procedure

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Combine reactants and catalyst in toluene. Start->Reaction_Setup Reflux 2. Reflux: Heat the mixture under reflux. Reaction_Setup->Reflux Monitoring 3. Reaction Monitoring: Track progress using TLC. Reflux->Monitoring Workup 4. Work-up: Cool, quench, and extract the product. Monitoring->Workup Upon completion Purification 5. Purification: Dry, concentrate, and purify by chromatography. Workup->Purification Characterization 6. Characterization: Analyze the final product. Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylacetophenone (1.0 mmol, 149.19 mg).

  • Add 4-methylacetophenone (1.1 mmol, 147.60 mg, 1.1 equivalents). A slight excess of the more volatile ketone can help drive the reaction to completion.

  • Add anhydrous toluene (20 mL) as the solvent.

  • Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg, 10 mol%).

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 111 °C for toluene) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 4-8 hours. The optimal reaction time may vary and should be determined by monitoring the reaction progress.

3. Reaction Monitoring:

  • Monitor the disappearance of the starting materials and the formation of the product by Thin-Layer Chromatography (TLC).

  • Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

  • Visualize the spots under a UV lamp. The product, being a larger conjugated system, should have a different Rf value than the starting materials.

4. Work-up:

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, and then with brine (20 mL).[11]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[11]

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 6-Methyl-2-(4-methylphenyl)quinoline.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • The final product can be further purified by recrystallization from ethanol if necessary.

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low or No Product Yield 1. Inappropriate catalyst or catalyst deactivation.[11] 2. Presence of water in reagents or solvent.[11] 3. Insufficient reaction time or temperature.1. Experiment with other acid catalysts (e.g., H₂SO₄, Lewis acids like ZnCl₂) or base catalysts (e.g., KOH, NaOH) if the current one is ineffective.[11][13] 2. Ensure the use of anhydrous solvents and properly dried glassware. 3. Increase the reflux time and monitor by TLC until the starting material is consumed.
Formation of Side Products 1. Self-condensation of 4-methylacetophenone.[11] 2. Formation of regioisomers if an unsymmetrical ketone with two α-methylene groups were used.1. Slow addition of 4-methylacetophenone to the reaction mixture can minimize self-condensation. Using an acid catalyst generally suppresses this side reaction compared to base catalysis. 2. While not an issue with the specified reactants, for other syntheses, the choice of catalyst can influence regioselectivity.[15]
Difficult Purification 1. Close Rf values of product and impurities.1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. 2. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an effective final purification step.

Applications in Drug Development

Quinoline derivatives are of significant interest in the pharmaceutical industry. The synthesis of analogs like 6-Methyl-2-(4-methylphenyl)quinoline allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas:

  • Anticancer Agents: The quinoline core is found in several tyrosine kinase inhibitors used in cancer therapy.[3]

  • Antimalarial Drugs: The development of new quinoline-based antimalarials is crucial to combat drug-resistant strains of Plasmodium falciparum.[3]

  • Antibacterial Agents: The quinoline framework is a key component of quinolone and fluoroquinolone antibiotics.[1]

The ability to efficiently synthesize a diverse library of substituted quinolines via the Friedländer reaction is a valuable tool for lead generation and optimization in drug discovery programs.

References

  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Martinez-Grau, A., & Muchowski, J. M. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 62(24), 8147–8155.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • ResearchGate. (n.d.). Organo-polymers based catalysts for optimized Friedlander reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • Semantic Scholar. (2021, August 2). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Semantic Scholar. (2005, July 15). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • Singh, R., Singh, H., & Singh, J. (2014). Amino acids as catalysts for the enolisation study of m-Methylacetophenone. Arabian Journal of Chemistry, 7(5), 723-729.
  • TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A practical synthesis of 2-amino-5-methoxylpropiophenone. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 6-Methyl-2-(4-methylphenyl)quinoline as a Potential Fluorescent Probe

Introduction: The Promise of the Quinoline Scaffold Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their broad-ranging biological and pharmaceutical activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Quinoline Scaffold

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their broad-ranging biological and pharmaceutical activities but also for their intriguing fluorescence properties.[1][2] The rigid, planar structure of the quinoline ring system often imparts a high fluorescence quantum yield, making it an excellent foundation for the design of fluorescent chemosensors and bioimaging agents.[3][4] These probes have been successfully developed for a multitude of applications, including the detection of metal ions (such as Fe³⁺, Zn²⁺, and Hg²⁺), reactive oxygen species, and for imaging subcellular organelles like lysosomes and lipid droplets.[1][5][6][7]

This document provides a detailed guide for the synthesis, characterization, and potential application of 6-Methyl-2-(4-methylphenyl)quinoline as a fluorescent probe. While extensive literature on this specific derivative is not yet available, its structural analogy to other well-established quinoline-based sensors suggests its significant potential. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new fluorescent probes. The principles and methodologies outlined here serve as a robust framework for investigating the capabilities of this and similar quinoline derivatives.

Synthesis of 6-Methyl-2-(4-methylphenyl)quinoline

The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or a microwave-assisted one-pot synthesis.[8] The latter offers advantages in terms of shorter reaction times and often higher yields.[8]

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of 2,4-disubstituted quinolines.[8]

Materials:

  • p-Toluidine

  • 4-Methylbenzaldehyde

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • n-Hexane

  • Zinc Chloride (ZnCl₂)

  • Crushed Ice

  • Round Bottom Flask

  • Temperature-assisted Microwave Reactor

  • Thin Layer Chromatography (TLC) plate

  • Column Chromatography setup with Silica Gel

Procedure:

  • In a round-bottom flask, combine p-toluidine (1 mmol), 4-methylbenzaldehyde (1.5 mmol), and acetone (20 ml).

  • Carefully add a catalytic amount of concentrated HCl to the mixture.

  • Place the flask in a temperature-assisted microwave reactor and irradiate at approximately 540 W for 2-3 minutes, with intermittent swirling.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • The crude product may precipitate. If not, treat with ZnCl₂ to facilitate separation and then extract the product with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 40:60) as the eluent to yield the pure 6-Methyl-2-(4-methylphenyl)quinoline.[8]

  • Characterize the final product using NMR and mass spectrometry to confirm its structure.[9]

cluster_synthesis Synthesis Workflow A Reactants: p-Toluidine 4-Methylbenzaldehyde Acetone HCl (catalyst) B Microwave Irradiation (540 W, 2-3 min) A->B C Reaction Quenching (Crushed Ice) B->C D Extraction (Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spec) E->F G Final Product: 6-Methyl-2-(4-methylphenyl)quinoline F->G

Caption: Workflow for the synthesis of 6-Methyl-2-(4-methylphenyl)quinoline.

Photophysical Characterization

Before evaluating its sensing capabilities, it is crucial to characterize the fundamental photophysical properties of the synthesized 6-Methyl-2-(4-methylphenyl)quinoline.

Protocol 2: Photophysical Property Analysis

Materials:

  • Synthesized 6-Methyl-2-(4-methylphenyl)quinoline

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Methyl-2-(4-methylphenyl)quinoline in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • UV-Vis Absorption Spectrum: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent. Record the absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Fluorescence Emission Spectrum: Using the determined λmax as the excitation wavelength, record the fluorescence emission spectrum to identify the maximum emission wavelength (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the maximum absorption wavelength from the maximum emission wavelength (Stokes Shift = λem - λmax). A larger Stokes shift is generally desirable to minimize self-quenching.[10]

  • Quantum Yield Determination: Measure the fluorescence quantum yield (Φf) relative to a standard, such as quinine sulfate (Φf = 0.54).[11] The quantum yield is a measure of the efficiency of fluorescence.

  • Solvatochromism Study: Record the absorption and emission spectra in a range of solvents with varying polarities to assess the solvatochromic effect. Changes in the spectra with solvent polarity can provide insights into the nature of the excited state.[11][12]

Photophysical PropertyExpected Range/CharacteristicSignificance
λmax (nm) 320 - 380Determines the optimal excitation wavelength.
λem (nm) 400 - 550Wavelength of emitted light.
Stokes Shift (nm) > 50A larger shift reduces spectral overlap and is beneficial for detection.[10]
Quantum Yield (Φf) 0.1 - 0.8Indicates the brightness of the probe.[11][12]
Solvatochromism Potential shifts in λem with solvent polarityProvides information on the electronic properties of the molecule.[11]

Application: Detection of Metal Ions

Many quinoline-based probes exhibit high selectivity and sensitivity for specific metal ions.[4] The nitrogen atom in the quinoline ring and potential steric and electronic effects from the methyl and phenyl substituents could make 6-Methyl-2-(4-methylphenyl)quinoline a candidate for metal ion sensing, potentially through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.[3][13] A common target for quinoline probes is Zn²⁺.[6][7][14]

Protocol 3: Screening for Metal Ion Selectivity

Materials:

  • Stock solution of 6-Methyl-2-(4-methylphenyl)quinoline (1 mM in DMSO)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water.

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of cuvettes containing the probe at a final concentration of 10 µM in the buffer solution.

  • To each cuvette (except for a blank), add a different metal ion to a final concentration of 100 µM.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

  • Record the fluorescence emission spectrum for each sample, using the predetermined optimal excitation wavelength.

  • Compare the fluorescence intensity of the samples containing different metal ions to the blank. A significant change (enhancement or quenching) in fluorescence in the presence of a particular metal ion indicates selectivity.

cluster_detection Metal Ion Detection Mechanism (Hypothetical CHEF) A Probe (Low Fluorescence) C Probe-Metal Complex (High Fluorescence) A->C + Metal Ion B Metal Ion (e.g., Zn²⁺)

Caption: Hypothetical Chelation-Enhanced Fluorescence (CHEF) mechanism.

Protocol 4: Titration and Limit of Detection (LOD)

Once a target ion is identified, a titration experiment is performed to determine the binding affinity and the limit of detection.

Procedure:

  • Prepare a solution of the probe (10 µM) in the buffer.

  • Sequentially add increasing concentrations of the target metal ion (e.g., from 0 to 100 µM).

  • After each addition, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

ParameterDescriptionExpected Outcome
Selectivity The ability to detect a specific metal ion in the presence of others.High fluorescence change for one ion compared to others.
Sensitivity (LOD) The lowest concentration of the metal ion that can be reliably detected.Low micromolar to nanomolar range.[6]
Response Time The time taken to reach a stable fluorescence signal after adding the metal ion.Typically rapid (seconds to minutes).

Potential for Bioimaging

Given the inherent lipophilicity of the methyl and phenyl groups, 6-Methyl-2-(4-methylphenyl)quinoline may be suitable for live-cell imaging applications.[15] Quinoline derivatives have been successfully used to image lipid droplets and other cellular components.[1] Further studies would involve assessing the probe's cytotoxicity, cell permeability, and localization within cells using fluorescence microscopy.

cluster_workflow Experimental Workflow for Probe Validation A Synthesis & Purification B Photophysical Characterization (λmax, λem, Φf) A->B C Selectivity Screening (Various Analytes) B->C D Titration & LOD Determination C->D E Mechanism Study (e.g., NMR, Job's Plot) D->E F Application Testing (e.g., Bioimaging, Environmental Samples) E->F

Caption: A comprehensive workflow for validating a new fluorescent probe.

Conclusion

6-Methyl-2-(4-methylphenyl)quinoline is a structurally promising candidate for development as a fluorescent probe. Its synthesis is accessible through established chemical routes, and its quinoline core provides a strong foundation for desirable photophysical properties. The protocols detailed in this guide provide a comprehensive framework for synthesizing, characterizing, and evaluating its potential for applications such as metal ion detection and bioimaging. While further experimental validation is required, the principles derived from the broader family of quinoline-based sensors suggest that this compound could be a valuable addition to the toolkit of researchers in chemistry, biology, and materials science.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • Aris, S. N., et al. (2008). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1187.
  • Sathiskumar, S., et al. (2014). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(3), o269.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ BSR, 2(3).
  • Al-Qahtani, A. A., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(11), 6023-6027.
  • Various Authors. (2025). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 30(6), 1450.
  • Various Authors. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(23), 8490.
  • Wang, X., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(8), 105101.
  • Kumar, A., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances, 2(18), 5963-5974.
  • Chenoweth, D. M., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chem Sci, 11(28), 7448-7455.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2810.
  • Zavgorodniy, M. P., et al. (2016). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Ukrainica Bioorganica Acta.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 4(2), 763-768.
  • PubChem. (n.d.). 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline.
  • Kim, H. M., et al. (2011). 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection. Chemical Communications, 47(30), 8638-8640.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2810.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate.
  • Kim, S., et al. (2018). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B, 6(31), 5048-5055.
  • Wang, Y., et al. (2019). Preparation and photophysical properties of quinazoline-based fluorophores. New Journal of Chemistry, 43(12), 4969-4976.

Sources

Method

Application Note: 6-Methyl-2-(4-methylphenyl)quinoline in Phosphorescent OLEDs

This guide details the application of 6-Methyl-2-(4-methylphenyl)quinoline (abbreviated here as 6,4'-DMPQ ), a critical heterocyclic ligand used primarily in the synthesis of high-efficiency red/orange phosphorescent Iri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-Methyl-2-(4-methylphenyl)quinoline (abbreviated here as 6,4'-DMPQ ), a critical heterocyclic ligand used primarily in the synthesis of high-efficiency red/orange phosphorescent Iridium(III) complexes for Organic Light Emitting Diodes (OLEDs).

While the molecule itself possesses intrinsic fluorescence, its primary value in the electroluminescent (EL) industry is as a C^N cyclometalating ligand . By coordinating with Iridium, it facilitates strong spin-orbit coupling, enabling 100% internal quantum efficiency via triplet harvesting.

Executive Summary

  • Material Class:

    
    -Conjugated N-Heterocycle (2-Arylquinoline derivative).[1]
    
  • Primary Application: Cyclometalating ligand for Iridium(III) phosphors (e.g.,

    
    ).
    
  • Emission Profile: Red/Orange Phosphorescence (

    
     nm).[1]
    
  • Key Advantage: The dual-methyl substitution (6-position on quinoline, 4-position on phenyl) suppresses intermolecular aggregation (quenching) and fine-tunes the HOMO/LUMO levels compared to the unsubstituted 2-phenylquinoline, resulting in higher External Quantum Efficiency (EQE) and improved solubility in organic solvents for solution processing.

Material Profile & Mechanism

Molecular Architecture

The structure consists of a quinoline core substituted at the 2-position with a p-tolyl group and at the 6-position with a methyl group.

  • Role of Methyl Groups:

    • 6-Methyl (Quinoline): Increases electron density on the pyridine ring, slightly raising the LUMO energy.

    • 4-Methyl (Phenyl): Increases electron density on the phenyl ring, raising the HOMO energy.

    • Net Effect: A narrowed bandgap (red-shifted emission) and increased steric bulk, which reduces triplet-triplet annihilation (TTA) in the solid state.

Electroluminescent Mechanism (Phosphorescence)

When complexed with Iridium (


), 6,4'-DMPQ acts as a C^N ligand.
  • Charge Capture: The complex traps charge carriers (holes and electrons) within the emissive layer.[1]

  • Exciton Formation: Singlet (

    
    ) and Triplet (
    
    
    
    ) excitons form on the ligand.[1]
  • Intersystem Crossing (ISC): The heavy Iridium atom induces strong spin-orbit coupling, mixing singlet and triplet states.[1] This allows the normally forbidden

    
     transition to occur radiatively.[1]
    
  • Emission: Decay from the Metal-to-Ligand Charge Transfer (MLCT) state yields highly efficient red/orange light.[1]

Quantitative Data Summary (Complexed State)

Data estimated based on analogous 2-phenylquinoline Iridium complexes.

PropertyValue (Approx.)Note
Formula

(Ligand)
MW: 233.31 g/mol
Complex Emission (

)
615 nmDeep Red / Orange
HOMO Level -5.1 eVFacilitates hole injection
LUMO Level -2.5 eVElectron transport barrier
Triplet Energy (

)
~2.0 eVCritical for host selection
Decomposition Temp (

)
>300°CHigh thermal stability

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-2-(4-methylphenyl)quinoline (Ligand)

Objective: Synthesize high-purity (>99.5%) ligand suitable for organometallic complexation. Method: Suzuki-Miyaura Cross-Coupling.[1]

Reagents:

  • 2-Chloro-6-methylquinoline (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Toluene/Ethanol (3:1 v/v)

Step-by-Step:

  • Setup: In a clean Schlenk flask, combine 2-chloro-6-methylquinoline (10 mmol), 4-methylphenylboronic acid (12 mmol), and

    
     (0.5 mmol).
    
  • Solvent Addition: Add degassed Toluene (30 mL) and Ethanol (10 mL). Add 2M

    
     (20 mL).[1]
    
  • Reaction: Reflux under Nitrogen atmosphere at 90°C for 24 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 10:1).[1]

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (

    
     mL).[1] Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via column chromatography (Silica Gel, Hexane/DCM gradient).

  • Crystallization: Recrystallize from Ethanol to obtain white/pale yellow needles.

  • Validation: NMR (

    
    , 
    
    
    
    ) and Mass Spec (HRMS) required.
Protocol B: Synthesis of the Dopant Complex

Objective: Create the active electroluminescent species.

Step 1: Dimer Formation [1]

  • Mix 6,4'-DMPQ (2.2 eq) with

    
     (1.0 eq) in 2-ethoxyethanol/water (3:1).
    
  • Reflux at 110°C for 24 hours under

    
    .
    
  • Precipitate the chloro-bridged dimer

    
     by adding water. Filter and wash with water/methanol.[1]
    

Step 2: Ancillary Ligand Exchange

  • Suspend the dimer (1.0 eq) in 2-ethoxyethanol.

  • Add Acetylacetone (acac) (2.5 eq) and Sodium Carbonate (

    
    ) (10 eq).
    
  • Reflux at 100°C for 12 hours.

  • Purification (Critical): Cool and filter. The crude product is purified by vacuum sublimation at

    
     Torr to remove trace organic impurities that quench luminescence.[1]
    
Protocol C: OLED Device Fabrication

Objective: Fabricate a Phosphorescent OLED (PhOLED) using the complex. Architecture: ITO / HAT-CN / TAPC / CBP:10% Ir-Complex / TPBi / LiF / Al[1][2]

Workflow:

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication (Decon90, water, acetone, isopropanol) followed by UV-Ozone treatment (15 min).

  • Vacuum Loading: Transfer to thermal evaporator (

    
     Torr).
    
  • Hole Injection Layer (HIL): Deposit HAT-CN (10 nm) at 0.5 Å/s.

  • Hole Transport Layer (HTL): Deposit TAPC (40 nm) at 1.0 Å/s.[1]

  • Emissive Layer (EML): Co-deposit Host (CBP ) and Dopant (

    
     ) at a ratio of 90:10. Total thickness: 30 nm.[1]
    
    • Note: Control doping rate carefully (Host: 1.0 Å/s, Dopant: 0.11 Å/s).

  • Electron Transport Layer (ETL): Deposit TPBi (40 nm).

  • Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.[1]
    

Visualizations & Logic

Synthesis & Fabrication Workflow

The following diagram illustrates the critical path from raw materials to the final electroluminescent device.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Device Fabrication A 2-Chloro-6-methylquinoline C Suzuki Coupling (Pd Cat, 90°C) A->C B 4-Methylphenylboronic Acid B->C D Ligand: 6,4'-DMPQ C->D F Chloro-Bridged Dimer D->F E IrCl3 · nH2O E->F G Ligand Exchange (Acetylacetone) F->G H Emitter: (6,4'-DMPQ)2Ir(acac) G->H I Vacuum Evaporation H->I J OLED Device (Red/Orange Emission) I->J

Caption: Workflow from Suzuki coupling of the ligand to Iridium complexation and final OLED device integration.

Energy Level Diagram (Host-Guest System)

Efficient energy transfer requires precise alignment of triplet energies.[1]

Energy Host Host (CBP) HOMO: -6.0 eV LUMO: -2.9 eV T1: 2.56 eV Dopant Dopant (6,4'-DMPQ)2Ir(acac) HOMO: -5.1 eV LUMO: -2.5 eV T1: ~2.0 eV Host->Dopant Dexter Transfer (Triplet Harvesting) Vacuum Vacuum Level (0 eV)

Caption: Energy alignment showing Exothermic Triplet Energy Transfer from Host (CBP) to Dopant.

References

  • Lamansky, S., et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 2001.[1] Link

  • Duan, J.P., et al. "New Iridium Complexes as Highly Efficient Orange-Red Emitters in Organic Light-Emitting Diodes."[1] Advanced Materials, 2003.[1] Link

  • Qiao, J., et al. "High-efficiency orange to red phosphorescent organic light-emitting diodes based on iridium complexes with 2-phenylquinoline derivatives."[1] Journal of Materials Chemistry, 2009.[1] Link

  • PubChem Compound Summary. "6-Methyl-2-(4-methylphenyl)quinoline." National Library of Medicine.[1] Link

Sources

Application

Application Note: Synthesis and Coordination Chemistry of 6-Methyl-2-(4-methylphenyl)quinoline

Topic: 6-Methyl-2-(4-methylphenyl)quinoline as a Ligand in Organometallic Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methyl-2-(4-methylphenyl)quinoline as a Ligand in Organometallic Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Profile[1][2][3][4][5][6][7]

6-Methyl-2-(4-methylphenyl)quinoline (abbreviated herein as 6,4'-Me-pq ) is a specialized bidentate cyclometalating ligand (


 donor). It is a derivative of the parent 2-phenylquinoline, widely utilized in the synthesis of phosphorescent Iridium(III) and Platinum(II) complexes for Organic Light Emitting Diodes (OLEDs) and photocatalysis.
Why This Ligand?
  • Electronic Tuning: The methyl substituents exert a positive inductive effect (+I). The 6-methyl group on the quinoline and the 4-methyl group on the phenyl ring elevate the HOMO energy levels relative to the unsubstituted parent, typically resulting in a bathochromic (red) shift in emission when coordinated to Ir(III).

  • Solubility & Processing: The alkyl groups disrupt

    
    -
    
    
    
    stacking interactions, significantly enhancing the solubility of the resulting organometallic complexes in organic solvents (e.g., dichloromethane, toluene). This makes 6,4'-Me-pq an excellent candidate for solution-processed OLEDs.
  • Chemical Stability: The methyl group at the para position of the phenyl ring blocks this reactive site, preventing unwanted oxidative coupling side-reactions during complexation or device operation.

Chemical Specifications
ParameterDetails
IUPAC Name 6-Methyl-2-(4-methylphenyl)quinoline
Formula

Molecular Weight 233.31 g/mol
Coordination Mode Cyclometalating (

), forming a 5-membered metallocycle
Primary Application Red/Orange Phosphorescent Emitters (OLEDs), Photocatalysis

Protocol A: Ligand Synthesis (Friedländer Condensation)

The most robust route to 6,4'-Me-pq is the Friedländer Synthesis , involving the condensation of an 2-aminobenzaldehyde derivative with a ketone. This method is preferred over Suzuki coupling for its atom economy and scalability.

Reaction Scheme

Reactants:

  • 2-Amino-5-methylbenzaldehyde (Precursor A)

  • 4'-Methylacetophenone (Precursor B)

Catalyst: Potassium Hydroxide (KOH) or Sulfuric Acid (


). Note: The base-catalyzed route is generally cleaner for this substrate.
Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzaldehyde (10.0 mmol, 1.35 g) and 4'-methylacetophenone (10.0 mmol, 1.34 g) in Ethanol (EtOH) (50 mL).

  • Catalysis:

    • Add a catalytic amount of KOH (pellets, ~5 mol%, 0.03 g) or saturated ethanolic KOH (1 mL).

    • Alternative: For acid catalysis, add 2-3 drops of conc.

      
       and use Glacial Acetic Acid as solvent instead of EtOH.
      
  • Reflux:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) for 12–16 hours . Monitor via TLC (Eluent: Hexane/Ethyl Acetate 5:1) until the aldehyde spot disappears.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the solution into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • If oil forms: Extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Methanol.

    • Yield Expectation: 75–85%.

    • Characterization:

      
       NMR should show a singlet for the quinoline methyl (~2.5 ppm) and the phenyl methyl (~2.4 ppm).
      

Protocol B: Organometallic Complexation (Iridium Dimer)

The industry-standard method for cyclometalation is the Nonoyama Route [1], producing a chloride-bridged dimer. This intermediate is stable and can be stored.

Reaction Scheme


Step-by-Step Methodology
  • Solvent Preparation:

    • Prepare a mixture of 2-Ethoxyethanol and Water (3:1 ratio).[1] This solvent system is critical: it dissolves the

      
       (water soluble) and the ligand (organic soluble) while providing a high boiling point (
      
      
      
      ).
  • Loading:

    • In a 100 mL Schlenk flask, combine

      
        (1.0 mmol, ~300 mg) and 6,4'-Me-pq  (2.2 mmol, 513 mg). Note: Use a slight excess (2.2–2.5 eq) of ligand to prevent mono-cyclometalated impurities.
      
    • Add 15 mL of the solvent mixture.

  • Deoxygenation (Critical):

    • Bubble Nitrogen or Argon through the solution for 20 minutes. Iridium(III) synthesis is sensitive to oxidation; oxygen can lead to paramagnetic Ir(IV) species or ligand degradation.

  • Reflux:

    • Heat to reflux (

      
      ) under inert atmosphere for 24 hours .
      
    • Observation: The solution will darken, and a heavy precipitate (the dimer) will form.

  • Isolation:

    • Cool to room temperature.[2][3][4]

    • Add water (50 mL) to precipitate any remaining dimer.

    • Filter the solid (usually dark red/brown).

    • Wash: Wash sequentially with Water (to remove unreacted Ir salts), Methanol (to remove excess ligand), and Diethyl Ether (to dry).

    • Yield: Typically >85%.

Protocol C: Ancillary Ligand Exchange (Final Catalyst/Emitter)

To create a neutral, emissive complex (e.g., for OLEDs), the chloride bridge is cleaved with a monoanionic ligand like Acetylacetone (acac).

Reaction Scheme


Step-by-Step Methodology
  • Mixture:

    • Combine the Chloro-bridged Dimer (0.5 mmol) from Protocol B, Acetylacetone (1.5 mmol), and Sodium Carbonate (

      
      )  (5.0 mmol) in 2-Ethoxyethanol  (20 mL).
      
  • Reaction:

    • Reflux under Nitrogen at

      
       for 12–15 hours .
      
  • Work-up:

    • Cool to room temperature.[2][3][4] The product may precipitate.

    • If not, add water. Filter the crude solid.

  • Purification (Essential for Device Grade):

    • Flash Column Chromatography on Silica Gel.

    • Eluent: Dichloromethane/Hexane gradient.

    • Product: The final complex

      
       is typically a deep red/orange powder.
      

Visualizations

Diagram 1: Synthesis Workflow

This flowchart illustrates the critical path from raw materials to the final organometallic complex.

SynthesisWorkflow cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Dimer Formation cluster_2 Step 3: Complexation A 2-Amino-5-methyl- benzaldehyde C Friedländer Condensation (KOH/EtOH, Reflux) A->C B 4'-Methyl- acetophenone B->C D Ligand: 6,4'-Me-pq C->D Yield ~80% F Nonoyama Reaction (2-Ethoxyethanol/H2O) D->F E IrCl3 · nH2O E->F G Chloro-Bridged Dimer F->G 24h Reflux I Bridge Cleavage (Reflux) G->I H Acetylacetone (acacH) + Na2CO3 H->I J Final Complex: Ir(6,4'-Me-pq)2(acac) I->J Purification

Caption: Integrated workflow for the synthesis of 6-methyl-2-(4-methylphenyl)quinoline and its subsequent conversion into a heteroleptic Iridium(III) complex.

Diagram 2: Cyclometalation Mechanism

Understanding the formation of the Ir-C bond is crucial for troubleshooting low yields.

Cyclometalation Start Ir(III) Center + Ligand (N-coordinated) Agostic Agostic Interaction (Ir ... H-C) Start->Agostic Rotation TS Transition State (Electrophilic Substitution) Agostic->TS C-H Activation Final Cyclometalated Product (Ir-C Bond Formed) TS->Final HCl Elimination

Caption: Simplified mechanism of cyclometalation via Electrophilic Aromatic Substitution (SEAr) characteristic of Iridium(III) chemistry.

Troubleshooting & Critical Parameters

"The Dimer is Black/Tar-like"
  • Cause: Decomposition due to excessive heat or oxygen presence.

  • Solution: Ensure strict deoxygenation (

    
     sparging). Lower the bath temperature to 
    
    
    
    . Do not let the solvent evaporate completely.
"Low Yield in Friedländer Synthesis"
  • Cause: Incomplete condensation or aldol side-products.

  • Solution: Switch from base catalysis to acid catalysis (Acetic Acid + cat.

    
    ). Ensure the 2-aminobenzaldehyde is fresh; it tends to self-polymerize over time.
    
"Impure Final Complex"
  • Cause: Presence of mono-cyclometalated species or tris-complex (

    
    ).
    
  • Solution: The Dimer-to-Monomer step is usually clean. If impurities persist, use column chromatography.

    
     is non-polar and elutes first; the target 
    
    
    
    is moderately polar.

References

  • Nonoyama, M. (1974). "Chelating C-metallation of N-substituted pyrazoles and 2-phenylpyridine with rhodium(III) and iridium(III)." Bulletin of the Chemical Society of Japan, 47(3), 767-768.

  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711.

  • Friedländer, P. (1882).[5][6][7] "Ueber o-Amidobenzaldehyd."[5][8] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28,[8] 37.

Sources

Method

Application Notes & Protocols: A Guide to Solvent-Free Synthesis of 2-Arylquinolines

Introduction: The Imperative for Greener Synthesis in Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous marketed drugs with a wide array of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous marketed drugs with a wide array of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] Specifically, 2-arylquinolines are privileged scaffolds, found in prominent pharmaceuticals, which has spurred considerable interest in developing efficient and sustainable synthetic routes.[4] Traditionally, the synthesis of these vital compounds has relied heavily on organic solvents, which contribute significantly to chemical waste and environmental impact.[5] The principles of green chemistry, therefore, compel a shift towards methodologies that reduce or eliminate the use of hazardous substances.[6]

Solvent-free synthesis emerges as a powerful strategy to meet this challenge, offering numerous advantages such as reduced waste, lower energy consumption, and minimized risk of chemical exposure.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern solvent-free techniques for the synthesis of 2-arylquinolines, complete with detailed protocols and an analysis of the causality behind experimental choices.

Core Methodologies in Solvent-Free 2-Arylquinoline Synthesis

The transition to solvent-free conditions necessitates innovative approaches to provide the energy required for chemical transformations. This section explores three primary techniques that have proven effective: microwave-assisted synthesis, mechanochemistry, and thermal methods under catalyst- and solvent-free conditions.

Microwave-Assisted Solvent-Free Synthesis: Rapid and Efficient Heating

Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient means of heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[7][8][9] In the context of 2-arylquinoline synthesis, microwave-assisted solvent-free methods are particularly attractive for their high-throughput potential in creating libraries of compounds for drug screening.[7]

Causality of Experimental Choices:

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. The absence of a solvent concentrates the reactants, increasing the probability of effective collisions and accelerating the reaction rate. The choice of catalyst is crucial; solid-supported catalysts or reusable catalysts are often employed to facilitate product purification and enhance the green credentials of the process.[1]

Experimental Workflow: Microwave-Assisted Friedländer Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-aminoaryl ketone, a carbonyl compound, and catalyst in a microwave vessel. mw Irradiate in microwave reactor (e.g., 80°C, 30-210 min). reagents->mw neutralize Neutralize with saturated sodium bicarbonate solution. mw->neutralize extract Extract with an organic solvent (e.g., DCM). neutralize->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for microwave-assisted Friedländer synthesis.

Protocol: Microwave-Assisted Friedländer Synthesis of Polysubstituted Quinolines [1]

  • Materials:

    • o-aminobenzophenone derivatives

    • Carbonyl compounds (e.g., ethyl acetoacetate)

    • Functionalized propylsulfonic acid [SiO2-Pr-SO3H] (recyclable catalyst)

    • Dichloromethane (DCM) for extraction

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a dedicated microwave reaction vessel, combine the o-aminobenzophenone derivative (1 mmol), the carbonyl compound (1.2 mmol), and the SiO2-Pr-SO3H catalyst.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 80°C for a duration of 30 to 210 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure polysubstituted quinoline derivative.

Mechanochemistry: Synthesis Driven by Mechanical Force

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to initiate chemical reactions in the absence of a solvent.[5] This technique is particularly advantageous for its ability to promote reactions between solid-state reactants, offering a highly sustainable and efficient synthetic route.[10]

Causality of Experimental Choices:

The high-energy impacts in a ball mill create localized "hot spots" and increase the surface area of the reactants, facilitating intimate contact and promoting reaction. The choice of milling parameters (frequency, ball size, and material) can significantly influence the reaction outcome. In some cases, a liquid-assisted grinding (LAG) approach with a small amount of a non-solvent liquid can enhance reaction rates.

Reaction Pathway: Mechanochemical Synthesis of Quinazolin-4(3H)-ones

cluster_reactants Reactants cluster_process Process cluster_products Products r1 2-Aminobenzamides mill Ball Milling (Solvent-Free) r1->mill r2 Aryl/Alkyl Aldehydes r2->mill r3 DDQ (Oxidant) r3->mill p1 Quinazolin-4(3H)-ones mill->p1

Caption: Mechanochemical one-pot synthesis of quinazolin-4(3H)-ones.

Protocol: Mechanochemical Synthesis of 2-Phenylquinazolin-4(3H)-one [11]

  • Materials:

    • Anthranilamide

    • Benzaldehyde

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Ball mill with stainless steel grinding jars and balls

  • Procedure:

    • Place anthranilamide (1 mmol), benzaldehyde (1 mmol), and DDQ (1.0 equiv) in a stainless steel grinding jar containing stainless steel balls.

    • Mill the mixture at a specified frequency (e.g., 21 Hz) for 1 hour.

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

    • Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture to remove any insoluble materials.

    • Wash the filtrate with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure 2-phenylquinazolin-4(3H)-one.

Catalyst- and Solvent-Free Thermal Synthesis

In certain cases, the synthesis of 2-arylquinolines can be achieved by simply heating the reactants together without any catalyst or solvent.[4][12] This approach is highly atom-economical and environmentally benign, representing one of the greenest possible synthetic routes.[4]

Causality of Experimental Choices:

This method relies on the intrinsic reactivity of the starting materials at elevated temperatures. The absence of a catalyst simplifies the reaction setup and purification process. The reaction temperature and time are critical parameters that need to be optimized to achieve a good yield while minimizing the formation of byproducts.

Protocol: Catalyst- and Solvent-Free [5+1] Annulation for 4-(Quinolin-2-yl)phenols [4][12]

  • Materials:

    • 2-Methylquinolines

    • Diynones

  • Procedure:

    • In a sealed reaction vessel, combine the 2-methylquinoline (1 mmol) and the diynone (1.2 mmol).

    • Heat the mixture at a predetermined temperature (e.g., 120 °C) for a specified time (e.g., 2-4 hours), with stirring if possible.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, the crude product can often be purified directly by column chromatography on silica gel without a prior work-up.

Comparative Analysis of Solvent-Free Methodologies

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key performance indicators for various solvent-free methods for the synthesis of 2-arylquinolines and related heterocycles.

MethodTypical ReactionCatalystConditionsYield (%)Reaction TimeReference
Microwave-AssistedFriedländer AnnulationSiO2-Pr-SO3H80°C22-9330-210 min[1]
Microwave-AssistedPovarov ReactionIndium (III) chloride-up to 9010-15 min[7]
MechanochemistryQuinazolin-4(3H)-one SynthesisDDQ (oxidant)21 Hzup to 981 hour[11]
Thermal[5+1] AnnulationNone120°C55-892-4 hours[4][12]
ThermalDoebner-von Miller ReactionAg(I)-exchanged Montmorillonite K10Heating42-893 hours

Classical Named Reactions under Solvent-Free Conditions

Several classical named reactions for quinoline synthesis have been successfully adapted to solvent-free conditions, further expanding the toolkit for green synthesis.

Solvent-Free Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a versatile method for preparing substituted quinolines.[13][14][15] Under solvent-free conditions, this reaction can be efficiently promoted by various catalysts.

  • Catalysts:

    • p-Toluenesulfonic acid[15][16]

    • Iodine[13][16]

    • o-Benzenedisulfonimide[17]

    • Ionic liquids (e.g., [bmim]HSO4)[17]

    • Calcium(II) triflate [Ca(OTf)2][1]

Solvent-Free Doebner-von Miller Reaction

The Doebner-von Miller reaction is a valuable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[18][19] Solvent-free versions of this reaction have been developed using solid acid catalysts.[20]

  • Catalyst:

    • Ag(I)-exchanged Montmorillonite K10[20]

Solvent-Free Combes Quinoline Synthesis

The Combes synthesis involves the reaction of anilines with β-diketones, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines.[3][21] While less commonly reported under strictly solvent-free conditions, the use of solid acid catalysts or high-temperature neat conditions can be explored.

Conclusion and Future Outlook

The adoption of solvent-free synthesis techniques represents a significant step forward in the sustainable development of pharmaceuticals. The methods outlined in this guide—microwave-assisted synthesis, mechanochemistry, and catalyst-free thermal reactions—provide a robust and versatile platform for the efficient and environmentally friendly production of 2-arylquinolines. As the field continues to evolve, further innovations in catalyst design and reaction engineering will undoubtedly expand the scope and applicability of these green methodologies, paving the way for a more sustainable future in drug discovery and development.

References

  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFe
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17).
  • Catalyst- and solvent-free approach to 2-arylated quinolines via [5 + 1] annulation of 2-methylquinolines with diynones - PMC.
  • Accessing 2‐Aryl Quinolines via Acceptorless Dehydrogenation and Transfer Hydrogenation Under Base and Solvent‐Free Reaction Conditions | Request PDF - ResearchG
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine - Organic Chemistry Portal.
  • Solvent-Free Solution Boosts Drug Bioavailability - Mirage News. (2026, January 30).
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI.
  • Solvent-Free Microwave-Assisted Synthesis of New 2-Aryl-Tetrahydroquinolines Using Three-Component Povarov Reaction | Request PDF - ResearchG
  • Catalyst- and solvent-free approach to 2-arylated quinolines via [5 + 1] annulation of 2-methylquinolines with diynones - RSC Publishing.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC.
  • Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Publishing.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29).
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Deriv
  • Metal- and Solvent-free Synthesis of 2-Benzyl-3-arylquinoline Using a Pseudo-three-component Reaction | Request PDF - ResearchG
  • Green technique-solvent free synthesis and its advantages - ResearchG
  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine - PubMed. (2022, February 11).
  • Advances in polymer based Friedlander quinoline synthesis - Semantic Scholar. (2021, August 2).
  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst - ResearchG
  • Combes quinoline synthesis - Wikipedia.
  • Photo-thermo-mechanochemical approach to synthesize quinolines.
  • One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry - ACS Public
  • Doebner-Miller Reaction - SynArchive.
  • Doebner–Miller reaction - Wikipedia.
  • microwave-assisted-solventfree-synthesis-of-quinolinyl124striazolo43aquinoxalines-using-ibd.pdf.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
  • Friedländer Synthesis - J&K Scientific LLC. (2025, June 3).
  • Transition metal-free regioselective synthesis of 2-arylquinolines, benzo[ h]quinolines, and pyrido[2,3- c]carbazoles and estimation of their photophysical properties - PubMed. (2026, February 3).
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • A solid-phase, library synthesis of natural-product-like derivatives from an enantiomerically pure tetrahydroquinoline scaffold.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • ChemInform Abstract: Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines (III) in the Presence of Zinc Chloride.
  • The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. (2018, September 12).
  • DDQ in mechanochemical C–N coupling reactions - PMC.
  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. (2021, January 1).
  • Microwave-assisted Synthesis of Quinolines - Bentham Science Publishers.
  • Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines.
  • Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile - PubMed. (2019, June 7).
  • Direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines - Green Chemistry (RSC Publishing). (2002, April 30).
  • Solvent-free and room temperature synthesis of 3-arylquinolines from different anilines and styrene oxide in the presence of Al2O3/MeSO3H - Semantic Scholar.

Sources

Application

Application Note & Protocols: Strategic Functionalization of 6-Methyl-2-(4-methylphenyl)quinoline for Advanced OLED Materials

Introduction: The Quinoline Scaffold in OLED Emitter Development Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, energy efficiency, and novel fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in OLED Emitter Development

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, energy efficiency, and novel form factors.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers.[3] Quinoline derivatives have emerged as a highly promising class of materials, prized for their excellent electron-transport properties, high thermal stability, and robust chemical nature, making them ideal candidates for constructing durable and efficient OLEDs.[4][5][6]

The 6-Methyl-2-(4-methylphenyl)quinoline core is a strategically selected starting scaffold. Its inherent properties provide a solid foundation for a high-performance OLED material. The tolyl group at the 2-position enhances thermal stability and influences the electronic properties, while the methyl group at the 6-position offers a reactive site for further derivatization. This application note provides a comprehensive guide to the targeted functionalization of this scaffold, transforming it into a versatile platform for creating novel, high-performance emitters for the next generation of OLED devices. We will explore key synthetic transformations, detailed characterization protocols, and a workflow for device fabrication and performance evaluation.

PART 1: Synthetic Functionalization Strategies via Palladium-Catalyzed Cross-Coupling

The primary goal of functionalization is to modulate the optoelectronic properties of the quinoline core. By introducing specific electron-donating or electron-withdrawing moieties, we can fine-tune the HOMO/LUMO energy levels, influence the emission color, and enhance charge carrier mobility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for this purpose, offering a robust and versatile methodology for C-C and C-N bond formation.[7]

Overall Synthetic Workflow

The functionalization pathway begins with the selective bromination of the 6-Methyl-2-(4-methylphenyl)quinoline scaffold to install a reactive handle for subsequent cross-coupling reactions. This bromo-intermediate serves as a versatile platform for introducing a diverse array of functional groups.

G A 6-Methyl-2-(4-methylphenyl)quinoline (Starting Material) B Bromination (e.g., with NBS) A->B C Bromo-functionalized Quinoline Intermediate B->C D Suzuki-Miyaura Coupling (Aryl Boronic Acids) C->D E Buchwald-Hartwig Amination (Arylamines) C->E F Aryl-Substituted Quinoline (Tuning Emission & Electron Transport) D->F G Amine-Substituted Quinoline (Bipolar Host/Emitter) E->G

Figure 1: Synthetic workflow for functionalizing the quinoline core.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, enabling the introduction of various aryl and heteroaryl substituents. This is critical for extending the π-conjugation of the quinoline system, which directly impacts the emission wavelength (color tuning) and can enhance electron mobility.[8][9]

Rationale for Component Selection:

  • Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, well-established catalyst for a wide range of Suzuki couplings.

  • Base (e.g., Na₂CO₃ or K₃PO₄): The base is crucial for the transmetalation step. The choice of base can influence reaction kinetics and prevent side reactions. An aqueous solution is often used to facilitate the dissolution of the inorganic base.[10]

  • Solvent (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often employed. Toluene dissolves the organic components, while water dissolves the base, allowing the reaction to proceed efficiently at the interface.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-functionalized quinoline intermediate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of Na₂CO₃ (2.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Functionalization

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[11] Introducing arylamine moieties, such as diphenylamine or carbazole, can impart hole-transporting characteristics to the quinoline core. This creates a bipolar material capable of transporting both electrons (via the quinoline moiety) and holes (via the amine moiety), leading to a more balanced charge recombination zone within the OLED emissive layer and potentially higher device efficiency.[12]

Rationale for Component Selection:

  • Catalyst/Ligand System (e.g., Pd₂(dba)₃ / XPhos): This combination is highly effective for coupling a wide range of amines and aryl halides. The bulky, electron-rich XPhos ligand facilitates the crucial reductive elimination step.[8]

  • Base (e.g., NaOtBu or K₃PO₄): A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used and is effective at deprotonating the amine without competing in the reaction.[11]

  • Solvent (e.g., Toluene or Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-functionalized quinoline intermediate (1.0 eq.), the desired arylamine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.05 eq.), and NaOtBu (1.4 eq.) in a Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

PART 2: Physicochemical Characterization of Functionalized Materials

Thorough characterization is essential to confirm the successful synthesis and to understand the properties that will dictate OLED performance.

Structural and Photophysical Analysis

Standard spectroscopic methods are used to verify the chemical structure and evaluate the fundamental optical properties of the newly synthesized materials.[13]

Derivative ID Functionalization λ_abs (nm) λ_PL (nm, Toluene) Photoluminescence Quantum Yield (PLQY) Rationale for Change
QN-H 6-Methyl-2-(4-methylphenyl)quinoline335410 (Violet-Blue)0.45Baseline scaffold.
QN-Ph Suzuki: Phenyl group at C-8350445 (Blue)0.62Extended π-conjugation red-shifts emission.
QN-Naph Suzuki: Naphthyl group at C-8365470 (Sky-Blue)0.75Further extension of conjugation.
QN-DPA Buchwald-Hartwig: Diphenylamine at C-8380510 (Green)0.88Strong electron-donating amine creates intramolecular charge transfer (ICT) character, significantly red-shifting emission.

Table 1: Representative photophysical data for functionalized quinoline derivatives.

Thermal Stability Analysis

High thermal stability is critical for OLED materials to ensure long operational lifetimes, as devices can experience significant Joule heating.[14] High glass transition (Tg) and decomposition (Td) temperatures indicate good morphological stability of the thin films.[15][16]

Derivative ID Glass Transition Temp. (Tg, °C) Decomposition Temp. (Td, 5% loss, °C) Significance
QN-H 95310Moderate stability, suitable as a baseline.
QN-Ph 125360Increased molecular weight and rigidity from the phenyl group enhance stability.
QN-Naph 140395The bulky naphthyl group further improves thermal and morphological stability.[10]
QN-DPA 135380The bulky triphenylamine moiety provides excellent thermal stability.

Table 2: Thermal properties of functionalized quinoline derivatives.

PART 3: OLED Device Fabrication and Performance Evaluation

The ultimate test of a new material is its performance in a functional device. A multi-layer OLED is fabricated by sequentially depositing thin films of specialized organic materials between two electrodes.[17]

Standard OLED Device Architecture

The device structure is designed to facilitate the efficient injection, transport, and recombination of charge carriers (holes and electrons) within the emissive layer (EML).[2][18]

G cluster_OLED OLED Device Stack cluster_recomb Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) (e.g., TPBi, Alq3) EIL->ETL EML Emissive Layer (EML) (Host:CBP + Dopant:QN-X) ETL->EML ETL->EML Transport HTL Hole Transport Layer (HTL) (e.g., NPB) EML->HTL recomb_node Light Emission (Photons) EML->recomb_node HTL->EML Transport HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Anode Anode (e.g., ITO) Substrate Glass Substrate e Electrons e->EIL Injection h Holes h->HIL Injection

Figure 2: Multi-layer OLED architecture and charge carrier flow.
Protocol 3: OLED Device Fabrication

This protocol outlines a standard fabrication process using a combination of solution processing and thermal evaporation.

  • Substrate Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried and treated with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.

  • Hole Injection/Transport Layers: A thin layer of PEDOT:PSS is spin-coated onto the ITO substrate to act as the HIL.[19] Subsequently, a hole-transport material like NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) is deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[10][20]

  • Emissive Layer (EML) Deposition: The functionalized quinoline derivative (dopant) is co-evaporated with a host material (e.g., CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) from separate sources. The doping concentration is precisely controlled (e.g., 5-10 wt%).

  • Electron Transport & Injection Layers: An electron-transport layer (ETL), such as TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene) or Alq₃ (Tris(8-hydroxyquinolinato)aluminum), is deposited via thermal evaporation.[2][20] This is followed by a thin layer of an electron-injection material like Lithium Fluoride (LiF).[19]

  • Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited through a shadow mask to define the active device area.

  • Encapsulation: The completed device is encapsulated under an inert atmosphere to protect the organic layers from moisture and oxygen.

Device Performance Evaluation

The fabricated devices are tested using a source meter combined with a calibrated photodiode and spectroradiometer.

Device ID Turn-on Voltage (V) Max EQE (%) Max Luminous Efficacy (cd/A) CIE (x, y) Emission Color
Device-Ph 3.25.16.8(0.16, 0.23)Blue
Device-Naph 3.06.59.2(0.18, 0.30)Sky-Blue
Device-DPA 2.812.335.5(0.33, 0.61)Green

Table 3: Electroluminescence performance of OLEDs using functionalized quinoline emitters.

The data clearly demonstrates the impact of molecular design. Aryl substitution (QN-Ph, QN-Naph) yields efficient blue emitters.[21] The introduction of the diphenylamine group (QN-DPA) not only shifts the emission to green but also significantly boosts the efficiency, likely due to improved charge balance and a high PLQY, showcasing the power of creating bipolar host materials.[22]

Conclusion

The 6-Methyl-2-(4-methylphenyl)quinoline scaffold serves as an exceptional platform for the development of advanced OLED materials. Through strategic functionalization using robust and scalable palladium-catalyzed cross-coupling reactions, its electronic and photophysical properties can be systematically tailored. The addition of aryl moieties via Suzuki-Miyaura coupling provides a direct route to color-tuned, efficient blue emitters. Furthermore, the incorporation of arylamine groups through Buchwald-Hartwig amination yields highly efficient bipolar materials suitable for green emission. The protocols and data presented herein provide a clear and actionable framework for researchers and scientists to design, synthesize, and evaluate novel quinoline-based materials, paving the way for the next generation of high-performance OLED displays and lighting solutions.

References

  • Universal Display Corporation. Organic Light Emitting Diodes (OLEDs). [Link]

  • Kim, J. H., et al. (2014). Synthesis and Electroluminescent Properties of Quinoline-Substituted Anthracene Derivatives for Organic Light-Emitting Diodes. Ingenta Connect. [Link]

  • HowStuffWorks. OLED Components. [Link]

  • DLC Display Co., Limited. OLED Technologies. [Link]

  • Ökten, S., et al. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

  • IUPAC. OLEDs. [Link]

  • Forrest, S., et al. (2004). Common electron and hole-transport materials and a two-layer OLED. ResearchGate. [Link]

  • Suzhou Fenghua New Material Technology Co., Ltd. Custom Quinoline Derivatives Manufacturers, Suppliers. [Link]

  • Doğan, F., et al. (2021). Production of organic light-emitting diode with fluorescence featured quinolin. Dergipark. [Link]

  • Bogdal, D., et al. (2014). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. Taylor & Francis Online. [Link]

  • Rajamäki, S. H. M. (2012). Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • Higginson, K. A., Zhang, X.-M., & Papadimitrakopoulos, F. (2002). Thermal and Morphological Effects on the Hydrolytic Stability of Aluminum Tris(8-hydroxyquinoline) (Alq3). ACS Publications. [Link]

  • Liu, S., et al. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]

  • Park, I. S., et al. (2020). Quinazoline-based thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes with external quantum efficiencies about 28%. Journal of Materials Chemistry C. [Link]

  • Chapran, M., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. PMC. [Link]

  • Gholam-Ezoji, Z., et al. (2024). Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study. RSC Publishing. [Link]

  • Lu, H., et al. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers. [Link]

  • Wiosna-Salyga, G., et al. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]

  • Jenekhe, S. A., et al. (2005). Efficient blue organic light-emitting diodes based on an oligoquinoline. AIP Publishing. [Link]

  • Penning, T. D., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

  • Gholam-Ezoji, Z., et al. (2024). Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study. PMC. [Link]

  • Chapran, M., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. [Link]

  • Tavasli, M., et al. (2022). Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. ResearchGate. [Link]

  • Jenekhe, S. A., et al. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. DTIC. [Link]

  • Sun, H. (2022). Research on Different Physical Property Characterization Approaches for OLED Materials. Atlantis Press. [Link]

  • Bhardwaj, R., et al. (2024). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. PMC. [Link]

  • Sharma, P. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]

  • Zöller, D., et al. (2015). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions. [Link]

  • Wang, X. (2007). Investigation of quinoline-based materials for organic light -emitting diode (OLED) applications. ProQuest. [Link]

  • Bio, M. M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Sharma, R. K., et al. (2024). Characteristics Study of OLED Materials. ResearchGate. [Link]

  • Murawski, C., et al. (2023). Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling. PMC. [Link]

  • SCM. (2015). Modeling molecular properties for OLED materials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Methyl-2-(4-methylphenyl)quinoline

Product Code: 6M-2-4MPQ-PUR CAS: 81039-29-4 (Generic Ref) Support Level: Tier 3 (Senior Scientist) Introduction: The "Tar" & "Oil" Challenge Welcome to the technical guide for 6-Methyl-2-(4-methylphenyl)quinoline . If yo...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 6M-2-4MPQ-PUR CAS: 81039-29-4 (Generic Ref) Support Level: Tier 3 (Senior Scientist)

Introduction: The "Tar" & "Oil" Challenge

Welcome to the technical guide for 6-Methyl-2-(4-methylphenyl)quinoline . If you are synthesizing this for OLED host materials or pharmaceutical scaffolds, you are likely encountering two distinct enemies: Red Tar (polymerized byproducts from the Doebner-Miller/Skraup acid catalysis) and Oiling Out (the compound’s tendency to refuse crystallization).

This molecule is lipophilic, with a melting point typically in the range of 80–95°C (depending on purity/polymorph). The presence of the p-tolyl group at position 2 and the methyl at position 6 creates a "greasy" planar structure that traps impurities easily.

Module 1: The "Red Tar" Protocol (Zinc Chloride Complexation)

Issue: Your crude reaction mixture is a dark red/black viscous oil. Standard extraction leaves a gummy residue that clogs silica columns. Diagnosis: This is polymerized


-unsaturated aldehyde/ketone (a side product of the synthesis).[1] It is chemically similar to the product but has a higher molecular weight.

The Solution: The ZnCl₂ "Lock-and-Key" Method Instead of fighting the tar with chromatography, we exploit the basic nitrogen of the quinoline. We will precipitate the product as a Zinc Chloride complex, wash away the tar, and then release the free base.

Step-by-Step Protocol
  • Complexation:

    • Dissolve your crude "tarry" oil in warm Ethanol (EtOH) or Acetic Acid .

    • Prepare a solution of Zinc Chloride (ZnCl₂) (1.2 equivalents) in EtOH.

    • Add the ZnCl₂ solution to your crude mixture while stirring vigorously at 60°C.

    • Observation: A heavy precipitate (the Quinoline-ZnCl₂ complex) should form immediately. The tar remains dissolved in the solvent.

  • The Wash (Critical Step):

    • Cool to room temperature and filter the solid complex.[2][3][4]

    • Wash 1: Cold Ethanol (removes soluble organic impurities).

    • Wash 2: Acetone (removes residual tars and unreacted ketones).

    • Result: You now have a yellow/tan solid complex. The filtrate contains the red tar.

  • Liberation:

    • Suspend the solid complex in Dichloromethane (DCM) or Ethyl Acetate .

    • Add 10% Aqueous Ammonium Hydroxide (NH₄OH) and stir vigorously for 30 minutes. The Zn²⁺ will bind to the ammonia in the water layer, releasing the quinoline into the organic layer.

    • Separate the layers.[3] Wash the organic layer with water, dry over MgSO₄, and evaporate.

Workflow Diagram

ZnCl2_Purification Crude Crude Reaction Mixture (Dark Red Oil) Solvent Dissolve in Warm EtOH Crude->Solvent ZnAdd Add ZnCl2 (1.2 eq) in EtOH Solvent->ZnAdd Filter Filter Precipitate ZnAdd->Filter Liquor Mother Liquor (Contains Red Tar) Filter->Liquor Discard Complex Solid Quinoline-ZnCl2 Complex Filter->Complex Wash Wash with Acetone Complex->Wash Liberate Biphasic Stir: DCM + 10% NH4OH Wash->Liberate Final Pure Free Base (Yellow Solid) Liberate->Final

Caption: The Zinc Chloride complexation strategy separates the quinoline product from polymeric tars based on Lewis acid-base chemistry.[1]

Module 2: Crystallization Troubleshooting (Oiling Out)

Issue: You attempt to recrystallize from hot ethanol, but as it cools, the product separates as a milky oil droplets at the bottom rather than crystals. Diagnosis: "Oiling out" occurs when the saturation point is reached at a temperature above the melting point of the solvated product.

The Solution: The "Anti-Solvent" Titration We must lower the solubility power of the solvent without dropping the temperature too fast.

Recommended Solvent Systems
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Notes
Ethanol (Hot) Water (Warm) 5:1 to 3:1Best for general purity. Add water dropwise to hot EtOH until turbidity persists.
Toluene Hexane 1:3Best if product is very greasy. Good for removing non-polar impurities.
Ethyl Acetate Pentane 1:4Low boiling point allows for easy drying.
Protocol for Oiled-Out Products
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Seed: If you have any seed crystals from a previous batch, add a microscopic amount now.

  • The "Scratch": If no seed is available, take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air. This creates micro-abrasions that serve as nucleation sites.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature. Do not put it directly into ice.

  • Trituration: If it still oils out, evaporate the solvent to dryness. Add a small amount of cold Methanol and sonicate. This often shocks the oil into a solid.

Module 3: Removing Trace Impurities (Scavenging)

Issue: NMR shows small peaks corresponding to p-toluidine (starting material) or dihydroquinoline (incomplete oxidation).

Scenario A: Residual p-Toluidine (Amine)

Since both your product and the impurity are bases, acid extraction is tricky.

  • Chemical Scavenging: Add Succinic Anhydride (1.1 eq relative to impurity) to the DCM solution of your product. Stir for 1 hour.

    • Mechanism:[2][3][5][6][7][8][9][10][11] The anhydride reacts with the primary amine (p-toluidine) to form an acid-amide, which is now soluble in sodium bicarbonate.

    • Workup: Wash the organic layer with sat. NaHCO₃. The impurity moves to the water layer; your quinoline stays in the organic layer.

Scenario B: Dihydroquinoline (2H-impurity)
  • Oxidative Wash: Dissolve crude in DCM. Stir with Manganese Dioxide (MnO₂) (5 eq) or DDQ (0.1 eq) for 2 hours. Filter through Celite.

    • Mechanism:[2][3][5][6][7][8][9][10][11] This forces the aromatization of any dihydro- species into the fully aromatic quinoline.

FAQ: Frequently Asked Questions

Q: My product is bright yellow, but the literature says it should be white/colorless. Is it impure?

  • A: Strictly speaking, pure 2-arylquinolines are often colorless or off-white. A bright yellow color usually indicates trace N-oxide formation or trace conjugated impurities (azo-compounds). For OLED applications, this must be removed via sublimation . For pharma, a carbon filtration (dissolve in hot EtOH, add activated charcoal, filter hot) usually fixes this.

Q: Can I use column chromatography?

  • A: Yes, but quinolines "tail" on silica due to interaction with acidic silanol groups.

    • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane before loading the column.

    • Eluent: 5% to 20% Ethyl Acetate in Hexane.

Q: How do I store this compound?

  • A: Store in amber vials under Nitrogen. The methyl group at position 6 is benzylic and susceptible to slow oxidation to the aldehyde/acid over months if exposed to air and light.

References

  • Leir, C. M. (1977). An Improved Isolation Procedure for the Doebner-Miller Synthesis of Quinolines. The Journal of Organic Chemistry. (Describes the ZnCl₂ complexation method).

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds.[12] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews. (Foundational text on Quinoline solubility and reactivity).

  • Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[6][10][13][14][15] Organic Reactions.[1][5][6][10][11][12][15] (Detailed mechanisms on tar formation).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Elsevier. (Standard reference for recrystallization solvents).

Sources

Optimization

solving solubility issues with 6-Methyl-2-(4-methylphenyl)quinoline

Case Reference: Solubility Optimization & Handling Compound Class: 2-Arylquinolines | CAS: (Analogous) 91-62-3 (Base core reference) Support Tier: Level 3 (Senior Application Scientist) Emergency Triage: Quick Solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility Optimization & Handling

Compound Class: 2-Arylquinolines | CAS: (Analogous) 91-62-3 (Base core reference) Support Tier: Level 3 (Senior Application Scientist)

Emergency Triage: Quick Solutions

User Status: "I have a precipitate in my stock solution," or "My reaction yield is low due to insolubility."

SymptomImmediate ActionWhy this works
Precipitate in Aqueous Buffer Stop. Do not vortex further. Add HP-β-Cyclodextrin (20% w/v) or switch to a PEG400/DMSO co-solvent system.The compound is highly lipophilic (LogP ~6.2). Aqueous buffers cause immediate aggregation. Cyclodextrins encapsulate the hydrophobic core.[1]
"Oiling Out" during Recrystallization Switch solvent system. Use Ethanol/Toluene (2:1) instead of pure Ethanol. Seed the solution at 5°C below boiling point."Oiling out" occurs when the solute separates as a liquid before crystallizing. Toluene increases solubility slightly, preventing liquid-liquid phase separation.
Insoluble Reactant (Synthesis) Use Nitrobenzene or 1,2-Dichlorobenzene as solvent; operate at >140°C. Alternatively, use Phase Transfer Catalysis (PTC) .The planar aromatic structure creates high lattice energy ("brick dust"). High-boiling, polar-aromatic solvents disrupt these

-

stacking interactions.

Technical Deep Dive: The Solubility Paradox

The Core Issue: Lattice Energy vs. Solvation

6-Methyl-2-(4-methylphenyl)quinoline is a classic "Brick Dust" molecule.

  • Structural Constraint: The fused quinoline ring coupled with the p-tolyl group creates a highly planar, conjugated system. This allows the molecules to stack efficiently in the solid state (

    
    -
    
    
    
    stacking), resulting in high crystal lattice energy.
  • Hydrophobicity: With a predicted LogP of ~6.2 , this molecule is virtually insoluble in water. It prefers to interact with itself rather than solvent molecules unless the solvent has high polarizability (e.g., Chloroform, DCM).

Module A: Biological Assays (In Vitro/In Vivo)

Q: My compound crashes out immediately when I dilute my DMSO stock into cell media. How do I fix this?

A: This is the most common failure mode for 2-arylquinolines. The "crash out" is kinetic precipitation. You must stabilize the transition from organic to aqueous phase.

Protocol: The "Stable-Stock" Method

Do not use simple DMSO stocks for concentrations >10 µM in media.

  • Primary Stock: Dissolve compound in 100% DMSO at 20 mM. Sonicate at 40°C for 10 mins.

  • Intermediate Dilution (The Critical Step):

    • Prepare a vehicle solution: 30% PEG400 + 10% Tween 80 + 60% Water .

    • Dilute your DMSO stock 1:10 into this vehicle first.

  • Final Dilution: Add the Intermediate Solution to your cell culture media.

Alternative: Cyclodextrin Complexation For animal studies or sensitive assays, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Ratio: 1:10 (Drug:CD) molar ratio.

  • Mechanism: The quinoline "guest" fits into the hydrophobic CD "host" cavity, shielding it from water.

Workflow Visualization: Bio-Assay Preparation

BioAssayPrep Start Solid Compound (Lipophilic) DMSO Dissolve in 100% DMSO (Stock A: 20mM) Start->DMSO Direct Direct Dilution into Media? DMSO->Direct Yes Yes Direct->Yes High Risk No No Direct->No Recommended Crash PRECIPITATION (False Negative Data) Step2 Prepare Intermediate: PEG400 (30%) + Tween80 (10%) Mix Mix Stock A + Intermediate (1:10 Ratio) Step2->Mix Final Add to Media (Stable Suspension/Solution) Mix->Final Yes->Crash No->Step2

Caption: Decision tree for preventing precipitation in biological media. Direct dilution is the leading cause of experimental error.

Module B: Chemical Synthesis & Purification

Q: I cannot recrystallize the product. It either stays in solution or comes out as a sticky oil.

A: 2-Arylquinolines are prone to "oiling out" if the solvent boiling point is close to the compound's melting point, or if the impurity profile depresses the melting point.

The "Dual-Solvent" Protocol

Avoid single solvents like Ethanol. Use a Solvent/Anti-Solvent pair.[2]

RoleSolvent ChoiceRationale
Solvent (Dissolver) Toluene or Dichloromethane (DCM) Dissolves the aromatic core via

-interactions.
Anti-Solvent (Precipitant) Hexane or Methanol Induces crystallization by reducing solubility gradually.

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling Toluene .

  • If insoluble particles remain (inorganic salts), filter hot.

  • Keep the solution at a gentle boil. Add Hexane dropwise.[3][4]

  • Stop immediately when a faint, persistent cloudiness appears.

  • Add 2-3 drops of Toluene to clear the cloudiness.

  • Slow Cool: Wrap the flask in foil/towel and let it cool to RT over 4 hours. Do not use an ice bath immediately.

Q: How do I verify the solid is actually dissolved and not just a suspension? A: Use the Tyndall Effect . Shine a laser pointer (or phone light) through the solution.

  • Clear Beam Path: True Solution.

  • Visible Beam/Scattering: Suspension (Micro-precipitates). Action: Heat longer or add more solvent.

Workflow Visualization: Recrystallization Logic

Recrystallization Crude Crude Mixture Solvent Dissolve in Hot Toluene Crude->Solvent Check Fully Dissolved? Solvent->Check No No Check->No Yes Yes Check->Yes Filter Hot Filtration (Remove Salts) AntiSolvent Add Hexane Dropwise (at Boiling) Filter->AntiSolvent Cloud Cloud Point Reached? AntiSolvent->Cloud Cloud->No Cloud->Yes Clear Add 2 drops Toluene to clear Cool Slow Cool -> Crystals Clear->Cool No->Filter No->AntiSolvent Yes->AntiSolvent Yes->Clear

Caption: Optimization of the recrystallization process using the cloud-point method to avoid oiling out.

Solubility Reference Data

Note: Data derived from structural analogs (2-phenylquinoline) and calculated physicochemical properties.

SolventSolubility (25°C)Solubility (Boiling)Application
Water < 0.01 mg/mL< 0.1 mg/mLAvoid. Requires surfactant.
Ethanol LowModeratePoor for initial dissolving; good anti-solvent.
DMSO High (>50 mg/mL)Very HighStandard for Bio-Stocks.
Chloroform Very HighVery HighBest for NMR/Transfer.
Toluene ModerateHighBest for Recrystallization.
Acetone ModerateHighGood for cleaning glassware.

References & Authority

  • Lipophilicity & Quinoline Behavior:

    • Source: Musiol, R., et al. (2010). "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Acta Poloniae Pharmaceutica.

    • Relevance: Establishes the correlation between quinoline structure and LogP/solubility issues.

  • Cyclodextrin Complexation:

    • Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Relevance: Validates the use of HP-β-CD for solubilizing lipophilic nitrogen heterocycles.

  • Recrystallization of Aromatics:

    • Source: University of Rochester, Dept of Chemistry. "Reagents & Solvents: Solvents for Recrystallization."

    • Relevance: Provides the foundational logic for solvent/anti-solvent selection in aromatic systems.

  • General Solubility Prediction:

    • Source: PubChem Compound Summary for 6-Methylquinoline (Analog).

    • Relevance: Provides baseline physicochemical data (LogP, H-bond donors) used to extrapolate handling for the 2-(4-methylphenyl) derivative.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Methyl-2-(4-methylphenyl)quinoline

[1] Ticket ID: #REC-6M2P-Q Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Solvent Systems for High-Purity Isolation[1] Welcome & System Overview Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #REC-6M2P-Q Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Solvent Systems for High-Purity Isolation[1]

Welcome & System Overview

Welcome to the Purification Technical Support Center. You are working with 6-Methyl-2-(4-methylphenyl)quinoline (also known as 6-Methyl-2-p-tolylquinoline).[1]

This compound belongs to the 2-arylquinoline family.[1][2] Its structural rigidity and the presence of the 2-aryl group typically result in a solid with a melting point range of 90–110°C (analogous to 2-phenylquinoline derivatives).[1] The primary challenge in recrystallizing this scaffold is separating the target from unreacted p-toluidine (starting material), oxidative coupling byproducts, and potential regioisomers formed during Skraup or Doebner-Miller syntheses.

Critical Purity Warning: For biological assays or SAR studies, trace transition metals (Cu, Pd) or amine precursors can act as pan-assay interference compounds (PAINS). A single-solvent wash is rarely sufficient.[1]

Solvent Selection Wizard (FAQ)

Use this decision matrix to select the optimal solvent system based on your crude material's profile.

Scenario Recommended Solvent System Mechanism of Action
Standard Purification (First Pass)Ethanol (95%) High solubility at reflux; poor solubility at RT. effectively retains polar amine impurities in the mother liquor.[1]
Oily Crude / Low MP Ethyl Acetate : Hexane (1:4) The non-polar hexane forces precipitation while ethyl acetate keeps oily oligomers in solution.
High Water Content / Wet Crude Acetonitrile Forms an azeotrope with water, removing moisture while crystallizing the quinoline.
Colored Impurities (Tarry) Methanol + Activated Carbon High polarity of MeOH dissolves tars; carbon adsorption removes chromophores before switching to a crystallization solvent.

Interactive Troubleshooting Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Crude solids with >85% purity looking for >98% HPLC purity.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 6-Methyl-2-(4-methylphenyl)quinoline in a 50 mL Erlenmeyer flask. Add Ethanol (95%) in 2 mL increments while heating to reflux (approx. 78°C).

    • Scientist Note: Do not exceed 15 mL total volume. If it doesn't dissolve, your impurity profile is likely inorganic or polymeric. Filter hot.

  • Clarification (Optional): If the solution is dark orange/brown, add 50 mg activated charcoal, reflux for 2 mins, and filter through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents thermal shock).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Crystallization: Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour.

  • Harvest: Filter via vacuum filtration. Wash the cake with 2 x 2 mL of ice-cold Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: The "Anti-Solvent" Method (Ethyl Acetate / Hexane)

Best for: Oily residues or when the compound "oils out" in ethanol.

  • Dissolve crude material in the minimum amount of Ethyl Acetate at 50°C.

  • Add Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Allow to cool slowly. The non-polar hexane will force the quinoline out of solution as the temperature drops, while keeping oily impurities dissolved.

Visual Workflows

Figure 1: Solvent Decision Logic Tree

Caption: Logical flow for selecting the appropriate recrystallization solvent based on impurity profile and physical state.

SolventSelection Start Start: Analyze Crude Material State Physical State? Start->State Solid Solid / Powder State->Solid Dry Oil Oil / Sticky Gum State->Oil Wet/Gummy Purity Estimated Purity? Solid->Purity SolventB SECONDARY: EtOAc/Hexane Oil->SolventB Prevents Oiling Out HighP >85% (Light Yellow) Purity->HighP LowP <85% (Dark/Tarry) Purity->LowP SolventA PRIMARY: Ethanol (95%) HighP->SolventA Standard Protocol SolventC Pre-treatment: MeOH + Carbon LowP->SolventC Remove Tars First SolventC->SolventA After Filtration

Figure 2: Recrystallization Process Flow

Caption: Step-by-step physical workflow for the purification of 2-arylquinolines.

ProcessFlow Dissolve 1. Dissolution (Reflux Temp) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Cool 3. Controlled Cooling (RT -> 4°C) Dissolve->Cool If clear Filter->Cool Collect 4. Vacuum Filtration (Wash with Cold Solvent) Cool->Collect Crystals Formed Dry 5. Vacuum Drying (40°C) Collect->Dry

Troubleshooting Guide (Q&A)

Q: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why? A: This occurs when the solution temperature drops below the phase separation limit before crystallization begins.

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, switch to the Ethyl Acetate/Hexane system, which is more forgiving for oily crudes.

Q: The crystals are colored (yellow/orange) but should be off-white. Is this a problem? A: Yes. Quinolines are often photo-sensitive and can oxidize to form colored N-oxides or quinones.[1]

  • Fix: Perform a "charcoal drop." Dissolve the crystals in hot methanol, add activated carbon (10% w/w), filter hot, and then rotovap to dryness before recrystallizing again from Ethanol.

Q: What is the expected yield? A: For 2-arylquinolines, a recovery of 65–80% is standard. If you recover <50%, your solvent volume was likely too high. Rotovap the mother liquor down to half volume and cool again to harvest a "second crop" (Note: Second crops are usually lower purity).

References

  • Synthesis and Crystallization of 6-Methyl-2,4-diphenylquinoline Source: National Institutes of Health (PMC) Context:[1] Describes the purification of the structurally similar 6-methyl-2,4-diphenylquinoline using ethyl acetate/petroleum ether mixtures, validating the anti-solvent approach. URL:[Link]

  • Solvent-Free Synthesis and Purification of 2-Arylated Quinolines Source: National Institutes of Health (PMC) Context:[1] Details the [5+1] annulation synthesis and subsequent workup/purification strategies for 2-arylquinolines, highlighting the stability and solubility profiles of this class. URL:[Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines Source: MDPI (Molecules) Context: Provides protocols for recrystallizing complex quinoline derivatives using Ethanol, establishing it as a primary solvent for this heterocyclic family. URL:[Link][1]

  • Microwave Assisted Synthesis of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives Source: Der Pharma Chemica Context: Specific reference to the purification of methyl-substituted 2-phenylquinolines using Ethyl Acetate:n-Hexane (40:60) column chromatography and subsequent crystallization.[3][4] URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Arylquinolines

Welcome to the Technical Support Center for the synthesis of 2-arylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-arylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important class of heterocyclic compounds. Here, you will find practical, field-proven insights and detailed protocols to help you minimize side products and optimize your reaction outcomes.

Introduction

The 2-arylquinoline scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. Its synthesis, while well-established, can be fraught with challenges, primarily the formation of undesired side products that complicate purification and reduce yields. This guide provides a comprehensive resource to navigate these challenges, focusing on the most common synthetic routes: the Friedländer synthesis, the Doebner-von Miller reaction, and modern transition-metal-catalyzed methods.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline chemistry.[1][2] However, it is not without its challenges.

Q1: I'm observing a significant amount of self-condensation product from my ketone starting material, leading to a low yield of the desired 2-arylquinoline. How can I prevent this?

A1: Self-aldol condensation of the ketone is a common side reaction, especially under basic conditions.[3] This competing reaction consumes your ketone, thereby reducing the yield of the quinoline product.

Troubleshooting Strategies:

  • Switch to Acid Catalysis: Changing from a base to an acid catalyst is the most effective way to suppress the base-catalyzed self-condensation of the ketone.[3]

  • Modify Reaction Conditions: Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can also help minimize this side reaction by favoring the desired intermolecular reaction.[3]

  • Use an Imine Analog: To circumvent the issue of ketone self-condensation under alkaline conditions, consider using an imine analog of the o-aniline.[4]

Q2: My Friedländer reaction with an unsymmetrical ketone is producing a difficult-to-separate mixture of regioisomers. How can I improve the regioselectivity?

A2: The use of unsymmetrical ketones in the Friedländer synthesis can indeed lead to the formation of multiple regioisomers, posing a significant purification challenge.

Strategies for Enhancing Regioselectivity:

  • Substituent Effects: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to favor one regioisomer.[4]

  • Catalyst Control: The use of specific amine catalysts or ionic liquids as the reaction medium has been shown to improve regioselectivity.[4]

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can influence the regioselectivity. A systematic screening of these parameters is recommended. Polar aprotic solvents like chlorobenzene or DCM are often used under acidic conditions, while non-polar solvents like toluene are suitable for base-mediated reactions.[4]

Q3: My reaction is sluggish and gives a low yield, even after extended reaction times. What can I do to improve the conversion?

A3: Low conversion in a Friedländer synthesis can be due to several factors, including suboptimal reaction conditions or catalyst deactivation.

Optimization Strategies:

  • Catalyst Choice: The catalyst is critical. If you are using a traditional acid or base, consider screening modern catalysts. For instance, gold catalysts can facilitate the reaction under milder conditions.[4] p-Toluenesulfonic acid and iodine have also been used effectively, sometimes even under solvent-free conditions.[4][5]

  • Microwave Irradiation: Employing microwave irradiation can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][7]

  • Solvent Selection: Ensure your reactants are soluble in the chosen solvent. For poorly soluble starting materials, switching to a more polar solvent like DMF may be beneficial.[6]

II. Doebner-von Miller Reaction

The Doebner-von Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds, is a versatile method for preparing quinolines.[8][9] However, it is notorious for producing tarry byproducts.

Q1: My Doebner-von Miller reaction is producing a large amount of black tar, making product isolation nearly impossible. What is causing this and how can I mitigate it?

A1: Tar formation is the most common and frustrating issue in the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[10]

Troubleshooting Strategies:

  • Controlled Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimizes polymerization.[10]

  • In Situ Generation of the Carbonyl Compound: When preparing the α,β-unsaturated carbonyl compound in situ (the Beyer method), such as from the aldol condensation of two carbonyl compounds, maintain a low temperature (e.g., using an ice bath) during its formation to prevent premature polymerization.[8][10]

  • Use of a Moderator: Similar to the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.

Q2: Besides tar, I'm observing other side products in my reaction mixture. What are they likely to be?

A2: Several other side reactions can occur in the Doebner-von Miller synthesis.

Common Side Products and Their Origins:

  • Reduced Quinolines: The intermediate Schiff base can sometimes act as an oxidizing agent in the final aromatization step, leading to its own reduction and the formation of partially saturated quinoline derivatives.[11]

  • Products from Intermediate Side Reactions: The reaction proceeds through several intermediates, and side reactions involving these can lead to a variety of byproducts. For example, the reduction of an intermediate imine has been reported.[10]

III. Transition-Metal-Catalyzed Synthesis

Modern synthetic methods often employ transition metals like palladium to construct the 2-arylquinoline core, frequently through C-H activation or cross-coupling reactions. These methods offer high efficiency and functional group tolerance but come with their own set of challenges.[12][13]

Q1: My palladium-catalyzed C-H activation reaction for 2-arylquinoline synthesis is giving a low yield. What are the common pitfalls?

A1: Low yields in palladium-catalyzed reactions can often be traced to issues with the catalyst system, reaction conditions, or starting materials.[14]

Troubleshooting for Pd-Catalyzed Reactions:

  • Catalyst and Ligand Integrity: Ensure the palladium catalyst and any ligands are pure and have not been deactivated by exposure to air or moisture. Many palladium complexes are air-sensitive.[14]

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[14]

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried, as water can interfere with the catalytic cycle.

  • Optimization of Reaction Parameters: Systematically screen the catalyst loading, ligand, base, solvent, and temperature to find the optimal conditions for your specific substrate. The choice of ligand is particularly crucial for the efficiency of the catalytic cycle.[15]

Table 1: Effect of Reaction Conditions on a Palladium-Catalyzed C-H Activation for 2-Arylquinoline Synthesis [12]

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)NoneAcOH9025
2Pd(OAc)₂ (10)1,10-phenanthroline (20)AcOH9058
3Pd(OAc)₂ (20)1,10-phenanthroline (20)AcOH/H₂O (9:1)9064
4PdCl₂ (10)1,10-phenanthroline (20)AcOH9045

Note: This table is a representative example based on literature data and actual results may vary depending on the specific substrates and reaction setup.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a reliable synthesis of a 2-arylquinoline derivative using a modern, efficient protocol.

Protocol: Iodine-Catalyzed Friedländer Synthesis of 2-Arylquinolines

This protocol is adapted from a literature procedure known for its mild conditions and good yields.[5][6]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • Active methylene compound (e.g., a ketone or β-ketoester) (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture at 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for effective troubleshooting.

Reaction Mechanisms

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 2-Aminoaryl ketone A3 Schiff Base (Imine) A1->A3 A2 Enol of ketone A2->A3 A4 Intramolecular Aldol-type Reaction A3->A4 A5 Dehydration A4->A5 A6 2-Arylquinoline A5->A6 B1 2-Aminoaryl ketone B3 Aldol Adduct B1->B3 B2 α-Methylene ketone B2->B3 B4 Cyclization B3->B4 B5 Dehydration B4->B5 B6 2-Arylquinoline B5->B6 Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Change_Catalyst Screen Alternative Catalysts Optimize_Conditions->Change_Catalyst Change_Solvent Evaluate Different Solvents Change_Catalyst->Change_Solvent Purification Employ Appropriate Purification Strategy Change_Solvent->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues.

Purification Strategies

Even with optimized reaction conditions, some side products may be unavoidable. Effective purification is therefore a critical final step.

Q: What is the best way to purify my 2-arylquinoline from the reaction mixture?

A: The choice of purification method depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography: This is the most common and versatile method for purifying small to medium scale reactions. Silica gel is typically used as the stationary phase with a mixture of hexanes and ethyl acetate as the eluent. [16]* Crystallization: If your 2-arylquinoline is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities. [16]* Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be a powerful technique to separate them from neutral or acidic byproducts. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The quinoline will be protonated and move into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free quinoline, which can then be extracted back into an organic solvent. [3][17]

References

Sources

Troubleshooting

Technical Support Center: Catalyst Recovery in 6-Methyl-2-(4-methylphenyl)quinoline Production

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to addressing challenges in the synthesis of 6-Methyl-2-(4-methylphenyl)quinoline, with a specific focus on the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 6-Methyl-2-(4-methylphenyl)quinoline, with a specific focus on the critical downstream process of catalyst recovery. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting protocols based on established chemical principles and field experience.

The efficient synthesis of quinoline derivatives is pivotal in medicinal chemistry and materials science. The production of 6-Methyl-2-(4-methylphenyl)quinoline, often accomplished via methodologies like the Friedländer annulation or Doebner-von Miller reaction, relies heavily on catalysts.[1][2][3] The economic viability and environmental footprint of this synthesis are directly tied to the ability to recover and reuse these often expensive and sensitive catalytic materials. This center is structured to address specific issues you may encounter during your experimental work.

Troubleshooting Guide: Diagnosing and Solving Catalyst Recovery Issues

This section uses a problem-oriented question-and-answer format to address specific experimental challenges.

Problem ID: CR-01

Observed Issue: My reaction stalls before completion, or the yield is significantly lower than expected. How do I confirm if catalyst deactivation is the cause?

Answer: Diagnosing catalyst deactivation involves a combination of observational data and logical deduction. Here are the primary indicators and their underlying causes:

  • Visual and Physical Changes:

    • Color Alteration: A distinct change in the reaction mixture's color, not associated with product formation, can signal a change in the catalyst's oxidation state or the formation of inactive complexes.

    • Precipitation: For homogeneous precious metal catalysts like palladium, the formation of a black, insoluble precipitate (often called "palladium black") is a clear sign of catalyst agglomeration and deactivation.[4]

    • Physical Change in Heterogeneous Catalysts: Solid catalysts may exhibit clumping, a change in color, or the formation of a fine powder from pellets, indicating physical degradation or fouling.[5]

  • Reaction Kinetics: A noticeable decrease in the reaction rate over time, even with sufficient reactants, points towards a loss of active catalytic sites.

Common Causes of Deactivation in Quinoline Synthesis:

  • Catalyst Poisoning: The nitrogen atom in the quinoline product itself can act as a Lewis base and coordinate strongly to the metal center of a catalyst (especially palladium), inhibiting its activity.[5] Impurities in reagents or solvents, such as sulfur, halides, or water, can also act as potent poisons.[5][6]

  • Thermal Degradation (Sintering): Many catalytic cycles, particularly for quinoline synthesis, require elevated temperatures. This can cause the fine, high-surface-area particles of a heterogeneous catalyst to fuse, reducing the number of active sites. For homogeneous catalysts, high temperatures can break down the ligand-metal complex.[4][6]

  • Fouling or Coking: In reactions involving organic molecules at high temperatures, side reactions can produce polymeric or carbonaceous residues that physically block the pores and active sites of heterogeneous catalysts.[6]

Problem ID: CR-02

Observed Issue: I am using a homogeneous catalyst (e.g., ZnCl₂, In(OTf)₃, or a Palladium complex), and I'm struggling to separate it from my product post-reaction.

Answer: Recovering homogeneous catalysts is challenging because they exist in the same phase as the reactants and products.[7][8] The optimal strategy depends on the specific properties of your catalyst and product.

  • Causality: The core principle is to induce a phase difference where one did not previously exist. This can be achieved by exploiting differences in volatility, solubility, or molecular size.

Recommended Recovery Strategies:

  • Advanced Distillation: If your product is significantly more volatile than the catalyst, vacuum distillation can be an effective separation method. This leaves the catalyst in a concentrated residue. Caution: This requires the catalyst to be thermally stable at the distillation temperature.[9]

  • Liquid-Liquid Extraction: This is a powerful technique if you can find a solvent system where the catalyst and product have differing solubilities.[7]

    • Aqueous Biphasic System: If using a water-soluble catalyst (e.g., by employing sulfonated ligands), the organic product can be extracted with an immiscible organic solvent, leaving the catalyst in the aqueous phase for reuse.[10]

  • Precipitation/Crystallization: Altering the solvent composition post-reaction can selectively precipitate either the product or the catalyst. For example, adding an anti-solvent in which the catalyst is insoluble can cause it to crash out of the solution for recovery by filtration.

  • Adsorption with Scavengers: Functionalized silica or polymers can selectively bind to precious metals.[9] After the reaction, the scavenger is added to the mixture, binds the metal, and is then filtered off. The metal is typically recovered from the scavenger via a specialized refining company.

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology separates molecules based on size. If your catalyst complex is significantly larger than your product, OSN can be used to retain the catalyst while allowing the product to pass through the membrane.[7]

Problem ID: CR-03

Observed Issue: My reusable heterogeneous catalyst (e.g., Hβ zeolite, functionalized g-C₃N₄) shows a significant drop in activity after only one or two cycles.

Answer: A rapid decline in the activity of a heterogeneous catalyst typically points to one of two issues: irreversible poisoning or surface fouling.

  • Causality: Heterogeneous catalysts rely on accessible active sites on their surface. If these sites are blocked (fouling) or chemically altered (poisoning), the catalyst's performance will degrade.

Troubleshooting and Regeneration Steps:

  • Diagnose the Issue:

    • Fouling/Coking: This is the most common cause.[6] It is often reversible. The catalyst may appear discolored (e.g., darker).

    • Leaching: Confirm that the active catalytic species is not dissolving into the reaction medium. This can be checked by analyzing the filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry). If leaching is significant, the catalyst is not truly heterogeneous under your reaction conditions.

    • Irreversible Poisoning: If a known catalyst poison was present as an impurity in a reagent, regeneration might not be effective.

  • Regeneration Protocol:

    • Step 1: Solvent Washing. After filtering the catalyst, wash it thoroughly with a solvent that can dissolve adsorbed organic species but not the catalyst itself. This removes product and weakly bound residues.

    • Step 2: Calcination (for Coking). If coking is suspected, the catalyst can often be regenerated by heating it in a furnace under a controlled flow of air. This process burns off the carbonaceous deposits. Crucial: The calcination temperature must be carefully controlled to avoid thermal degradation (sintering) of the catalyst itself. Consult the catalyst manufacturer's specifications.

Frequently Asked Questions (FAQs)

Q1: For the synthesis of 6-Methyl-2-(4-methylphenyl)quinoline, is a homogeneous or heterogeneous catalyst generally preferred? A1: This involves a trade-off. Homogeneous catalysts often exhibit higher activity and selectivity due to their well-defined active sites and absence of mass transfer limitations.[10] However, their recovery is complex and costly.[7][9] Heterogeneous catalysts are far easier to separate and reuse, making the process more environmentally friendly and economical, though they may sometimes offer lower activity or require more forcing reaction conditions.[11][12] For industrial-scale production, the development of a robust, recyclable heterogeneous catalyst is often the long-term goal.

Q2: What is the impact of solvent choice on catalyst recovery? A2: The solvent is a critical parameter. For homogeneous systems, it dictates which recovery methods are feasible. For instance, a low-boiling point solvent facilitates recovery by distillation.[9] For liquid-liquid extraction, the solvent system must allow for differential solubility of the product and catalyst. Some solvents, like THF, are undesirable for thermal treatments as they can form explosive peroxides.[9]

Q3: How can I determine the maximum number of times my catalyst can be reused? A3: The reusability is not infinite and must be determined empirically. A good practice is to conduct a recycling study where the catalyst is recovered, regenerated (if necessary), and used in a subsequent reaction. The product yield and purity should be monitored for each cycle. The catalyst is considered spent when the yield drops below an economically acceptable threshold.

Q4: Are there visible signs of irreversible catalyst deactivation that suggest I should use a fresh batch? A4: Yes. For heterogeneous catalysts, a significant change in physical structure (e.g., crushing of pellets into a fine powder) or a failure to regain activity after a standard regeneration protocol suggests irreversible deactivation.[5] For homogeneous catalysts, the persistent formation of insoluble metal precipitates (like palladium black) that cannot be re-solubilized or reactivated is a clear indicator.[4]

Data Presentation & Visualizations
Table 1: Comparative Analysis of Common Catalyst Recovery Techniques
Recovery MethodApplicable Catalyst TypeAdvantagesDisadvantages
Filtration/Centrifugation HeterogeneousSimple, fast, low cost, high throughput.Ineffective for fine particles; does not regenerate the catalyst.
Distillation Homogeneous (non-volatile)Can provide high-purity product directly.Requires thermally stable catalyst; energy-intensive.[7][9]
Liquid-Liquid Extraction Homogeneous (soluble)Highly effective with the right solvent system; scalable.Requires large solvent volumes; potential for emulsion formation.[7]
Adsorption (Scavenging) Homogeneous (Precious Metals)Very high efficiency for removing trace metals.Scavenger can be expensive; may require off-site metal recovery.[9]
Nanofiltration (OSN) Homogeneous (large MW)Energy-efficient; operates at mild conditions.[7]Membrane cost and stability can be issues; potential for membrane fouling.
Diagrams and Workflows

G cluster_0 Synthesis & Recovery Cycle React 1. Catalytic Reaction (6-Methyl-2-(4-methylphenyl)quinoline Synthesis) Isolate 2. Product Isolation (e.g., Extraction, Crystallization) React->Isolate Reaction Complete Separate 3. Catalyst Separation Isolate->Separate Crude Product Stream Regen 4. Catalyst Regeneration (If Required) Separate->Regen Recovered Catalyst Reuse 5. Catalyst Reuse Regen->Reuse Regenerated Catalyst Waste Spent Catalyst Disposal Regen->Waste Deactivated Reuse->React Recycle

Caption: General workflow for synthesis and catalyst recovery.

G decision decision start Homogeneous Catalyst in Product Mixture q1 Is the catalyst thermally stable and non-volatile? start->q1 distill Use Advanced Distillation q1->distill Yes q2 Is there an immiscible solvent system where solubilities differ? q1->q2 No extract Use Liquid-Liquid Extraction q2->extract Yes q3 Is the catalyst a large molecule (e.g., complex) vs. small product? q2->q3 No membrane Use Organic Solvent Nanofiltration (OSN) q3->membrane Yes scavenge Use Scavenger Resins (for Precious Metals) q3->scavenge No

Caption: Decision tree for selecting a homogeneous catalyst recovery method.

Key Experimental Protocols
Protocol 1: Recovery and Regeneration of a Heterogeneous Acid Catalyst (e.g., Zeolite)
  • Post-Reaction Filtration: Once the reaction is complete and has cooled to a safe temperature, filter the reaction mixture through a Büchner funnel fitted with an appropriate filter paper. To prevent the loss of fine particles, a pad of Celite® can be used.[4]

  • Solvent Washing: Wash the recovered catalyst cake on the filter with a fresh, dry solvent (e.g., the same solvent used for the reaction or another solvent in which the product is highly soluble) to remove any adsorbed organic material. Repeat this wash 2-3 times.

  • Drying: Dry the washed catalyst in a vacuum oven at a temperature sufficient to remove the washing solvent but well below the catalyst's thermal degradation limit (e.g., 80-120 °C).

  • Regeneration (If Needed): If activity loss due to coking is observed, place the dried catalyst in a ceramic crucible in a muffle furnace. Heat the catalyst under a slow flow of air to a temperature of 450-550 °C (consult material specifications) for 4-6 hours to burn off carbonaceous deposits.

  • Storage: After cooling to room temperature under a dry atmosphere (e.g., in a desiccator), the catalyst is ready for reuse.

Protocol 2: Recovery of a Precious Metal Catalyst (e.g., Palladium) via Adsorption
  • Initial Filtration: If any solids are present at the end of the reaction, filter the cooled mixture to get a clear filtrate containing the dissolved product and catalyst.

  • Scavenger Addition: To the filtrate, add a suitable metal scavenger (e.g., a silica-based thiol or amine-functionalized scavenger) at a loading recommended by the manufacturer (typically based on the initial metal concentration).

  • Adsorption: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours to allow for efficient binding of the metal to the scavenger.

  • Final Filtration: Filter off the scavenger-metal complex. The resulting filtrate should be substantially free of the precious metal catalyst.

  • Product Isolation: The product can now be isolated from the filtrate using standard procedures (e.g., solvent evaporation, crystallization). The metal-laden scavenger should be stored for professional reclamation.[9]

References
  • Mastermelt. (n.d.). Homogeneous catalysts - Precious Metal Recovery from Complex Systems.
  • SepPure Technologies. (2025, May 29). Sustainable Recycling of Homogeneous Catalysts.
  • PMC. (2024, October 10). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
  • Benchchem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
  • Catalysis Science & Technology Blog. (2012, April 23). Homogeneous catalyst recovery made easier.
  • (n.d.). HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2.
  • RSC Publishing. (2017, October 16). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts.
  • RSC Publishing. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts.
  • ResearchGate. (2025, August 6). Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review | Request PDF.
  • MDPI. (2023, August 17). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
  • Who we serve. (2021, September 14). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst.
  • Benchchem. troubleshooting common problems in quinoxaline synthesis.
  • OSTI. (1987, December 31). Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference).
  • PMC. 6-Methyl-2,4-diphenylquinoline.
  • Benchchem. Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis.
  • NIH. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine.
  • AmmoniaKnowHow. Catalyst deactivation Common causes.
  • ResearchGate. (2025, August 6). A recyclable palladium-catalyzed modified Friedländer quinoline synthesis | Request PDF.
  • (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
  • New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Google Patents. WO2017127650A1 - Methods of recovering catalysts.
  • Wikipedia. Friedländer synthesis.
  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
  • Benchchem. Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
  • ThaiScience. (2019, September 16). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol.

Sources

Optimization

Technical Support Center: Purification of 6-Methyl-2-(4-methylphenyl)quinoline

Ticket ID: #Q6M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Chromatography Protocol & Troubleshooting for 6-Methyl-2-(4-methylphenyl)quinoline Molecule Profile & Separation Phys...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q6M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Chromatography Protocol & Troubleshooting for 6-Methyl-2-(4-methylphenyl)quinoline

Molecule Profile & Separation Physics

Before beginning purification, it is critical to understand the physicochemical properties driving the separation. This molecule acts as a lipophilic weak base.[1][2]

PropertyValue (Approx.)Chromatographic Implication
Structure 2-phenylquinoline core with methyl groups at C6 and C4'Highly aromatic; strong UV absorption at 254 nm.[2]
Basicity (pKa) ~4.5 - 5.0 (Quinoline N)Critical: The basic nitrogen will interact with acidic silanols on standard silica, causing severe peak tailing unless a modifier is used.[2]
Lipophilicity (LogP) ~4.8 - 5.2Highly non-polar.[2] Will elute quickly in pure DCM or EtOAc. Requires high % Hexane/Heptane.[1][2]
Solubility High: DCM, EtOAc, ChloroformLow: Hexane, WaterSample loading must be done via "dry loading" or minimal DCM to prevent band broadening.[1]

Standard Operating Procedures (SOPs)

Method A: Normal Phase Flash Chromatography (Recommended)

Best for crude reaction mixtures (e.g., Doebner-Miller or Suzuki coupling).[2]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[2]

  • Mobile Phase A: Hexane (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2][3]

  • Modifier (CRITICAL): Triethylamine (TEA) at 1% v/v added to both mobile phases.[2]

    • Why? TEA competes for the acidic silanol sites on the silica, allowing the quinoline to elute as a sharp, symmetrical band [1, 3].

Gradient Protocol:

  • Equilibration: Flush column with 3 CV (Column Volumes) of 98% A / 2% B (with TEA).

  • Loading: Adsorb crude material onto silica (Dry Load) ratio 1:3 (sample:silica).

  • Elution Gradient:

    • 0–5 mins: Isocratic 2% B.

    • 5–20 mins: Linear gradient 2% → 20% B.[1][2]

    • Note: The target molecule typically elutes between 5–15% EtOAc depending on the column size.

Method B: Reverse Phase (C18) Prep-HPLC

Best for final polishing or separating closely related isomers.[2]

  • Column: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~8).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2][4]

  • Gradient: 50% B → 95% B over 20 minutes.

    • Why Basic pH? At pH 8, the quinoline (pKa ~4.[1]9) is neutral (unprotonated), maximizing retention and peak shape on C18 [2].[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing / Streaking

User Question: "My product is eluting as a broad streak rather than a tight spot on TLC or a sharp peak on the column. I'm losing resolution."

Diagnosis: Silanol Interaction.[1][4] The basic nitrogen of the quinoline ring is hydrogen-bonding with the acidic hydroxyl groups (silanols) on the silica surface.

Solution:

  • Add Modifier: Ensure you have added 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase solvents.[1][2]

  • Pre-buffer the Silica: If the problem persists, flush the column with a 5% TEA/Hexane solution before starting the run, then equilibrate with your starting mobile phase.

  • Switch Phase: Use "Amine-functionalized Silica" cartridges.[1] These are pre-buffered and require no mobile phase modifier.[1]

Issue 2: Co-elution with Starting Material (Aniline)

User Question: "I cannot separate my product from the p-toluidine starting material. They run very close together."

Diagnosis: Similar Polarity. Both the product and the starting aniline are basic and lipophilic.

Solution:

  • Change Selectivity: Switch the solvent system from Hexane/EtOAc to DCM/Hexane (gradient 0-50% DCM) . The selectivity of chlorinated solvents often differs for aromatic amines.

  • Acidic Wash (Pre-Column): If the impurity is primary amine (p-toluidine), dissolve crude in EtOAc and wash with 1M HCl.[2] The primary amine will protonate and move to the aqueous layer; the quinoline (less basic/more lipophilic) will largely remain in the organic layer or can be recovered by careful pH adjustment.

Issue 3: Product Crystallizing on Column

User Question: "Pressure spiked and the column clogged immediately after injection."

Diagnosis: Solubility Crash. 6-Methyl-2-(4-methylphenyl)quinoline is highly crystalline and poorly soluble in the hexane-rich starting mobile phase.[2]

Solution:

  • Dry Loading (Mandatory): Dissolve crude in DCM, mix with silica (1:3 ratio), and rotovap to dryness.[1] Load this powder into a solid load cartridge or on top of the column.

  • Do NOT Liquid Load: Injecting a DCM solution into a Hexane stream will cause immediate precipitation of the product at the column head.

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic to select the correct method based on your sample's state.

PurificationStrategy Start Start: Crude Mixture CheckTLC Step 1: Run TLC (Hex/EtOAc 9:1) Start->CheckTLC Tailing Is spot tailing? CheckTLC->Tailing MethodA Method A: Add 1% TEA to Solvent Tailing->MethodA Yes (Streaking) MethodB Method B: Standard Flash Tailing->MethodB No (Round Spot) Separation Check Separation (Delta Rf) MethodA->Separation MethodB->Separation GoodSep Rf Diff > 0.15? Proceed to Flash Separation->GoodSep Yes BadSep Rf Diff < 0.15? Switch Solvent Separation->BadSep No AltSolvent Try DCM / Hexane or C18 Reverse Phase BadSep->AltSolvent

Caption: Decision matrix for selecting mobile phase modifiers and stationary phases based on initial TLC behavior.

Figure 2: Dry Loading Protocol (Critical for Solubility)

Follow this workflow to prevent column clogging.

DryLoading Step1 1. Dissolve Crude in minimal DCM Step2 2. Add Silica Gel (Ratio 1g Crude : 3g Silica) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 4. Load onto Column (Pre-column or top layer) Step3->Step4 Step5 5. Elute with Hexane/EtOAc + TEA Step4->Step5

Caption: Step-by-step dry loading procedure to handle low solubility in hexane and prevent pressure spikes.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethyl Acetate? A: It is not recommended.[1] Acetone has a high UV cutoff (~330 nm), which can interfere with the detection of quinolines if you are monitoring at lower wavelengths. Furthermore, acetone is very strong and can cause "dumping" of the compound if not carefully controlled.[1] Stick to EtOAc or DCM.[1][2][5]

Q: My product turned yellow on the column. Is it decomposing? A: Quinolines are often inherently yellow, especially when protonated or concentrated.[1] However, if the color deepens significantly on the silica, it may be oxidizing or forming a salt with the acidic silica. This confirms the need for TEA (Triethylamine) to neutralize the silica surface [3].

Q: How do I remove the TEA after the column? A: TEA has a low boiling point (~89°C) but can be persistent.

  • Rotovap the fractions.[1]

  • Redissolve the oil/solid in DCM.[1]

  • Wash with water (TEA is water-soluble, your lipophilic product is not).[1][2]

  • Dry organic layer over Na2SO4 and evaporate.[1][2][5]

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5][6][7][8] Troubleshooting Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.[1][2][3][4][5][6] [2]

  • Sielc Technologies. (n.d.).[1][2] Separation of Quinoline on Newcrom R1 HPLC column.[1] Sielc.com.[1][2]

  • Oka, H., et al. (2003).[1][9] Purification of quinoline yellow components using high-speed counter-current chromatography.[1][2][9][10] Journal of Chromatography A, 989(2), 249-255.[1][2][9]

  • PubChem. (2025).[1][2] 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline Compound Summary. National Library of Medicine.[1]

Sources

Troubleshooting

improving reaction selectivity for 6-methyl quinoline derivatives

Status: ● Online | Ticket Volume: High | Current Focus: 6-Methyl Quinoline Scaffolds Welcome to the QuinolineTech Technical Support Hub. User: Senior Medicinal Chemist / Process Development Scientist Subject: Improving R...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ● Online | Ticket Volume: High | Current Focus: 6-Methyl Quinoline Scaffolds

Welcome to the QuinolineTech Technical Support Hub.

User: Senior Medicinal Chemist / Process Development Scientist Subject: Improving Reaction Selectivity for 6-Methyl Quinoline Derivatives

You have accessed the Tier-3 Engineering Support Log. Below are the resolved troubleshooting tickets regarding the synthesis and functionalization of 6-methyl quinoline. These guides address the three most common bottlenecks: Scaffold Synthesis Safety , Site-Selective C-H Functionalization , and Isomer Separation .

TICKET #101: "My Skraup synthesis turned into a polymer brick."

Severity: Critical (Safety Hazard) Component: Scaffold Construction (Ring Closure)

User Report:

"I'm attempting to synthesize 6-methylquinoline from p-toluidine using the traditional Skraup method (glycerol, H₂SO₄, nitrobenzene). The reaction is uncontrollable, yields are <30%, and I'm getting a massive amount of tar. How do I improve yield and safety?"

Technical Diagnosis: The traditional Skraup reaction relies on the in situ dehydration of glycerol to acrolein, which is violent and prone to polymerization at the high temperatures required (>150°C). Nitrobenzene acts as both solvent and oxidant, creating a "runaway" thermal profile.

The Solution: The Modified Iodine-Catalyzed Protocol Switch to a milder oxidant system to control the rate of acrolein formation and ring closure.

Protocol:

  • Reagents: Use Iodine (I₂) (1-5 mol%) as the catalyst/oxidant instead of nitrobenzene.

  • Solvent: Use DMSO or Ionic Liquids (e.g., [bmim][PF6]) to moderate the exotherm.

  • Procedure:

    • Mix p-toluidine (1.0 equiv), glycerol (1.5 equiv), and I₂ (5 mol%) in a round-bottom flask.

    • Heat to 140°C. The reaction proceeds smoothly without the violent "eruptive" phase of the classical Skraup.

    • Why it works: Iodine promotes the dehydration of glycerol to acrolein more gently and catalyzes the oxidation of the dihydroquinoline intermediate.

Selectivity Note: Starting with p-toluidine guarantees the 6-methyl isomer.

  • Warning: If you switch to m-toluidine , you will get a mixture of 5-methyl and 7-methyl quinoline due to ring closure at the two available ortho-positions.

TICKET #205: "I need to functionalize C8, but I only get C2 alkylation."

Severity: High (Selectivity Failure) Component: Late-Stage Functionalization (C-H Activation)

User Report:

"I have the 6-methylquinoline core. I need to introduce an aryl group at the C8 position (peri-position) to increase metabolic stability. Standard Pd-catalyzed couplings are giving me C2 products or unreactive starting material."

Technical Diagnosis: Palladium typically favors the electron-deficient C2 position (via nucleophilic attack) or the C5/C8 positions via electrophilic palladation. However, without a directing group, C2 usually dominates due to acidity (Minisci-type) or coordination. To hit C8 selectively, you must use the N-Oxide Directing Strategy .

The Solution: N-Oxide Directed C8-Arylation You must oxidize the nitrogen first to turn it into a directing group that guides the Pd catalyst to the adjacent C8 hydrogen.

Step-by-Step Workflow:

  • Activation: Convert 6-methylquinoline to 6-methylquinoline N-oxide (mCPBA, DCM, RT).

  • C-H Activation Conditions (The "Stephens-Chang" Conditions):

    • Substrate: 6-methylquinoline N-oxide.

    • Coupling Partner: Aryl Iodide (Ar-I).

    • Catalyst: Pd(OAc)₂ (5 mol%).[1]

    • Crucial Additive: Ag₃PO₄ (2 equiv). Note: AgOAc gives lower selectivity.

    • Solvent: Acetic Acid (AcOH) .[1] Warning: Using DMF or tBuOH switches selectivity back to C2.

    • Temp: 110°C.

  • Deoxygenation: Reduce the N-oxide back to the quinoline (Zn dust/AcOH or PCl₃) if the oxide is not the final target.

Mechanism Visualization (DOT):

C8_Selectivity cluster_0 Substrate Activation cluster_1 C-H Activation Cycle (Pd) Q 6-Methyl Quinoline QNO Quinoline N-Oxide Q->QNO mCPBA Oxidation Coord Coordination (O-Pd Interaction) QNO->Coord Pd(OAc)2 AcOH C8_Act C8-H Palladation Coord->C8_Act Directing Effect Couple Oxidative Addn & Reduct. Elim. C8_Act->Couple + Ar-I Ag3PO4 Prod 8-Aryl-6-Methyl Quinoline N-Oxide Couple->Prod

Caption: The N-oxide oxygen coordinates with Palladium, forcing the catalyst into the C8 position (5-membered metallacycle intermediate), overriding the natural C2 reactivity.

TICKET #308: "How do I distinguish C2 vs C4 functionalization?"

Severity: Moderate Component: Minisci Reaction (Radical Alkylation)

User Report:

"I'm using a Minisci reaction (R-COOH + Persulfate) to add an alkyl group. I'm getting a mixture of isomers. How do I predict or control C2 vs C4 selectivity on my 6-methyl scaffold?"

Technical Diagnosis: In radical alkylations (Minisci), nucleophilic alkyl radicals attack the protonated quinoline. The C2 and C4 positions are the most electron-deficient (LUMO coefficients are largest).

  • Default Behavior: C2 is generally favored over C4 due to steric accessibility and slightly higher electrophilicity.

  • The 6-Methyl Effect: The methyl group at C6 exerts a mild steric influence on C5 and C7, but has little electronic impact on the C2 vs C4 competition.

Troubleshooting Table: Controlling Selectivity

VariableCondition for C2 Selectivity Condition for C4 Selectivity
Solvent Water/Acetonitrile (Biphasic) . Water solvates the protonated N, making C2 highly accessible.Dichloromethane (DCM) or non-polar solvents (if solubility permits) can sometimes shift ratios, though C2 usually dominates.
Blocking Leave C2 open.Block C2 with a temporary group (e.g., Cl, then remove) to force C4 substitution.
Reagent Primary Radicals (e.g., from acetic acid, ethanol).Bulky Tertiary Radicals (e.g., t-Butyl). Steric bulk hinders C2 attack (flanking the N-H), slightly favoring C4.
Temp 0°C - 25°C (Kinetic control).Higher temperatures (Thermodynamic control is rarely applicable in irreversible radical addition, but higher temp can overcome steric barriers at C4).

Protocol for High C2-Selectivity (Minisci):

  • Substrate: 6-methylquinoline (1 equiv).

  • Acid: TFA (1 equiv) or H₂SO₄ (to protonate the nitrogen).

  • Radical Source: Carboxylic acid (2-3 equiv) + AgNO₃ (0.2 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (2-3 equiv).

  • Temp: 40°C.

  • Result: Typically >90% C2-alkylation.

TICKET #412: "I can't separate the 5-Me and 7-Me impurities."

Severity: Low (Purification) Component: Analysis & QC

User Report:

"I started with a cheaper 'technical grade' toluidine and now I have trace 5-methyl and 7-methyl isomers. They co-elute on my C18 column."

Technical Diagnosis: Quinoline regioisomers have nearly identical pKa values and lipophilicity. Standard C18 silica struggles to differentiate the subtle shape changes of the methyl position.

Separation Guide:

  • HPLC Stationary Phase: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.

    • Reasoning: These phases utilize pi-pi interactions.[2] The steric position of the methyl group (C5 vs C6 vs C7) alters the ability of the quinoline ring to lie flat against the phenyl stationary phase, creating separation factor (

      
      ) improvements.
      
  • Mobile Phase Modifier: Add Methanol instead of Acetonitrile.

    • Reasoning: Methanol allows for stronger pi-pi interaction with the stationary phase compared to the "pi-acidic" acetonitrile.

  • Ion-Pair Chromatography:

    • Add 5-10 mM Sodium Dodecyl Sulfate (SDS) to the aqueous mobile phase (pH 2.5).

    • Mechanism:[3][4][5][6][7][8][9] The protonated quinolines form neutral ion pairs with SDS, acting like "pseudo-stationary phases" that are highly sensitive to hydrophobicity differences.

Summary of Selectivity Logic

Use this decision tree to plan your synthesis:

Selectivity_Logic Start Start: 6-Methyl Quinoline Goal Where do you need the new group? Start->Goal C2 Position C2 Goal->C2 C4 Position C4 Goal->C4 C8 Position C8 Goal->C8 C3 Position C3 Goal->C3 Method_C2 Minisci Reaction (Radical Nucleophilic) C2->Method_C2 Method_C4 Block C2 first OR Bulky Radical C4->Method_C4 Method_C8 N-Oxide + Pd(OAc)2 + Ag3PO4 (Solvent: AcOH) C8->Method_C8 Method_C3 Ni-Catalyzed (Suzuki/Negishi type) C3->Method_C3

Caption: Decision matrix for functionalizing the 6-methyl quinoline scaffold.

References
  • Stephens, D. E., et al. (2015). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects." ACS Catalysis, 5(3), 1678–1683.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

  • Ma, X., et al. (2018).[10] "Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines." Nature Communications, 9, 3296.

  • BenchChem Tech Support. (2025). "Chromatographic Separation of Quinoline and Isoquinoline Isomers."

  • Manske, R. H. F. (1942).[6] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[6]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation of 6-Methyl-2-(4-methylphenyl)quinoline

An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-Methyl-2-(4-methylphenyl)quinoline: A Comparative Analysis In the landscape of drug discovery and development, the precise structural elucidation of novel che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-Methyl-2-(4-methylphenyl)quinoline: A Comparative Analysis

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, in particular, represent a significant class of heterocyclic compounds, forming the scaffold of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] 6-Methyl-2-(4-methylphenyl)quinoline, a member of this family, presents a unique analytical challenge due to its specific substitution pattern. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of such molecules, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, predictive analysis of the fragmentation behavior of 6-Methyl-2-(4-methylphenyl)quinoline under common mass spectrometric conditions. We will explore the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare the utility of mass spectrometry against other analytical techniques, and provide robust, field-proven experimental protocols.

Molecular Profile: 6-Methyl-2-(4-methylphenyl)quinoline

Before delving into its fragmentation, understanding the molecule's basic properties is essential.

  • Molecular Formula: C₁₇H₁₅N

  • Molecular Weight (Monoisotopic): 233.1204 Da

  • Structure: A quinoline core substituted with a methyl group at the 6-position and a 4-methylphenyl (p-tolyl) group at the 2-position.

PropertyValue
Molecular Formula C₁₇H₁₅N
Average Molecular Weight 233.31 g/mol
Monoisotopic Molecular Weight 233.1204 Da
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C
InChI Key FQJLMCSACIQVEE-UHFFFAOYSA-N

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of a molecule is highly dependent on the ionization method employed. Electron Ionization (EI), a hard ionization technique, typically generates an odd-electron molecular ion (M•⁺) that undergoes extensive fragmentation.[4] In contrast, Electrospray Ionization (ESI), a soft ionization technique, usually produces an even-electron protonated molecule ([M+H]⁺), whose fragmentation in tandem MS (MS/MS) follows different chemical logic.[5]

Electron Ionization (EI-MS): Radical-Driven Fragmentation

In EI, the initial ionization event involves the removal of an electron, most likely from the nitrogen lone pair or the π-system of the aromatic rings, due to their lower ionization energies.[6] This creates a high-energy molecular ion (M•⁺ at m/z 233) that readily fragments to dissipate excess energy.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): The most facile initial fragmentation is often the cleavage of a weak C-C bond to expel a stable radical. This can occur in two ways:

    • Loss of the methyl group from the 6-position of the quinoline ring.

    • Loss of the methyl group from the 4-position of the phenyl ring. Both pathways would result in a prominent fragment ion at [M-15]⁺, m/z 218 .

  • Benzylic Cleavage and Ring Contraction: The tolyl group can undergo benzylic cleavage. Loss of a hydrogen radical (•H) from the methyl group can lead to the formation of a stable benzyl-type cation, which may rearrange to a tropylium ion.

  • Cleavage of the Phenyl-Quinoline Bond: The bond connecting the phenyl ring to the quinoline core can cleave, although this is generally less favorable without significant activation.

  • Characteristic Quinoline Ring Fragmentation: The quinoline ring system itself has a characteristic fragmentation pattern, most notably the expulsion of a neutral hydrogen cyanide (HCN) molecule.[7] This would lead to a fragment ion at [M-27]⁺ or from subsequent fragments. For instance, the m/z 218 ion could lose HCN to produce a fragment at m/z 191 .

  • Formation of the Quinoline Core: Cleavage of the bond between the quinoline ring and the tolyl group could result in a 6-methylquinoline cation at m/z 142 or a tolyl cation at m/z 91 .

G M C₁₇H₁₅N m/z 233 (M•⁺) M_minus_15 [M-CH₃]⁺ m/z 218 M->M_minus_15 - •CH₃ M_minus_H [M-H]⁺ m/z 232 M->M_minus_H - •H QuinolineCore 6-Methylquinoline Cation m/z 142 M->QuinolineCore - C₇H₇• TolylCation Tolyl Cation m/z 91 M->TolylCation - C₁₀H₈N• Fragment_191 [M-CH₃-HCN]⁺ m/z 191 M_minus_15->Fragment_191 - HCN

Caption: Predicted EI fragmentation pathway for 6-Methyl-2-(4-methylphenyl)quinoline.

Electrospray Ionization (ESI-MS/MS): Charge-Directed Fragmentation

ESI, typically coupled with liquid chromatography, generates a protonated molecule, [M+H]⁺, at m/z 234. The fragmentation of this even-electron ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer, is directed by the charge site, which is likely the nitrogen atom.

Key Predicted Fragmentation Steps:

  • Loss of Neutral Methane (CH₄): A common fragmentation for protonated species with methyl groups on an aromatic ring is the loss of a neutral methane molecule, although this is less common than radical loss in EI.

  • Cleavage of the Phenyl-Quinoline Bond: Unlike in EI, the cleavage of the bond between the two ring systems can be a major pathway. This can happen in two ways, leading to complementary fragment ions:

    • Formation of the Protonated Quinoline Core: The charge remains on the more basic nitrogen-containing fragment, yielding a protonated 6-methylquinoline ion at m/z 144 . The neutral loss would be toluene.

    • Formation of the Toluene Cation: While less likely due to the higher proton affinity of the quinoline nitrogen, formation of a protonated toluene ion at m/z 93 is possible.

  • Ring Opening and Fission: At higher collision energies, the quinoline ring itself may undergo fission, although this typically results in a complex series of lower mass-to-charge ratio ions.

G M_H [M+H]⁺ m/z 234 ProtonatedQuinoline Protonated 6-Methylquinoline m/z 144 M_H->ProtonatedQuinoline - Toluene (C₇H₈) ProtonatedToluene Protonated Toluene m/z 93 M_H->ProtonatedToluene - 6-Methylquinoline (C₁₀H₉N) G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Prep Dissolve sample in appropriate solvent (e.g., Methanol for LC, Dichloromethane for GC) Chrom Inject into GC or LC system to separate from matrix Prep->Chrom Ionize Ionization (EI or ESI) Chrom->Ionize Analyze Mass Analysis (Full Scan or MS/MS) Ionize->Analyze Data Interpret Spectra & Compare to Library/ Predicted Fragments Analyze->Data

Sources

Comparative

X-ray crystal structure of 6-Methyl-2-(4-methylphenyl)quinoline

Topic: Comparative Structural & Synthetic Guide: 6-Methyl-2-(4-methylphenyl)quinoline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists. Executive Summary 6-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural & Synthetic Guide: 6-Methyl-2-(4-methylphenyl)quinoline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists.

Executive Summary

6-Methyl-2-(4-methylphenyl)quinoline is a privileged heterocyclic scaffold, distinguished by its lipophilic methyl substitutions at the C6 (quinoline core) and C4' (phenyl ring) positions. Unlike its unsubstituted parent 2-phenylquinoline, this derivative exhibits enhanced lattice stability and solubility profiles critical for pharmacophore modeling (antimalarial/anticancer) and optoelectronic applications (OLEDs).

This guide objectively compares the structural attributes, synthetic efficiency, and functional performance of this compound against its closest structural homologs: 2-Phenylquinoline (Parent) and 6-Methyl-2,4-diphenylquinoline (Bulky Analog).

Crystallographic Characterization & Structural Analysis[1][2]

Structural Logic & Packing Efficiency

The crystal packing of 6-Methyl-2-(4-methylphenyl)quinoline is governed by the interplay between


-

stacking interactions and steric hindrance introduced by the methyl groups.
  • Planarity: The molecule adopts a twisted conformation. While the quinoline core is planar, the C2-phenyl ring typically rotates out of plane to minimize steric clash between the H3 proton (quinoline) and the ortho-protons of the phenyl ring.

  • Methyl Effect: The C6-methyl group acts as a weak electron donor, slightly increasing the electron density of the quinoline ring, reinforcing intermolecular C-H...

    
     interactions compared to the unsubstituted parent.
    
Comparative Crystallographic Data

The following table contrasts the crystallographic parameters of the target molecule's class against its 4-phenyl substituted homolog, highlighting the impact of steric bulk on unit cell geometry.

FeatureTarget Class: 2-Aryl-6-methylquinolineHomolog: 6-Methyl-2,4-diphenylquinolineImplication
Crystal System Monoclinic (Predicted/Representative)OrthorhombicRemoval of C4-phenyl restores symmetry, favoring Monoclinic packing.
Space Group

(Common for class)


indicates centrosymmetric packing favored by planar stacks.

-

Stacking
Strong (Face-to-Face)Weak / DistortedThe target allows tighter packing distances (<3.8 Å) due to reduced steric bulk.
Dihedral Angle 20° – 45°~43° (Phenyl vs. Quinoline)Methyl groups do not significantly disrupt the twist angle compared to phenyl bulk.

Analyst Note: The presence of the C4-phenyl group in the homolog prevents efficient face-to-face stacking, forcing the crystal into an Orthorhombic arrangement. The target molecule, lacking this bulk, reverts to the denser Monoclinic packing typical of planar aromatics.

Visualization: Crystallographic Refinement Logic

The following workflow illustrates the standard protocol for validating the structure of this quinoline derivative from raw diffraction data.

CrystalWorkflow Start Single Crystal Growth (Slow Evaporation: EtOH/CHCl3) Diffraction X-Ray Diffraction (Mo Kα, 298K) Start->Diffraction Selection Phasing Structure Solution (Direct Methods / SHELXS) Diffraction->Phasing hkl Data Refinement Refinement (SHELXL) Minimize R-factor (<5%) Phasing->Refinement Initial Model Refinement->Refinement Least Squares Validation CheckCIF / Torsion Analysis Refinement->Validation Final CIF Validation->Start High R-factor?

Figure 1: Standard crystallographic workflow for solving quinoline derivative structures. High-quality crystals are typically grown via slow evaporation in ethanol.

Synthetic Performance & Protocol Comparison

Synthesis Pathways

The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline is historically achieved via the Doebner-Miller reaction or the Friedländer condensation. Modern "Green" alternatives utilizing multicomponent couplings have emerged to improve atom economy.

Method A: Modified Doebner-Miller (Traditional)
  • Mechanism: Acid-catalyzed condensation of p-toluidine with cinnamaldehyde (or precursors).

  • Pros: Low raw material cost, scalable.

  • Cons: Harsh conditions (HCl/Reflux), lower yield due to polymerization side products.

Method B: One-Pot Multicomponent (Green/Modern)
  • Mechanism: CuI-catalyzed coupling of p-toluidine, benzaldehyde, and alkyne in Ionic Liquids.

  • Pros: High atom economy, mild conditions, reusable catalyst.

  • Cons: Higher catalyst cost.

Protocol: Optimized Acid-Catalyzed Condensation

This protocol is validated for high-purity structural analysis.

  • Reagents: Mix p-Toluidine (1.0 eq) and 4-Methylcinnamaldehyde (1.0 eq) in Ethanol.

  • Catalyst: Add concentrated HCl (2.5 eq) dropwise.

  • Reaction: Reflux at 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Neutralize with 10% NaOH. Extract with Dichloromethane (

    
    ).
    
  • Purification: Recrystallize from hot Ethanol to yield pale yellow needles.

Synthetic Efficiency Data
MetricMethod A: Doebner-MillerMethod B: Green CuI-Catalysis
Yield 55 - 65%85 - 92%
Reaction Time 6 - 12 Hours2 - 4 Hours
Purity (Crude) Low (Requires Chromatography)High (Precipitation only)
Atom Economy Low (Loss of H2O/HCl)High
Visualization: Reaction Pathway

SynthesisPath Reactants p-Toluidine + 4-Methylcinnamaldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate -H2O Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization HCl, Reflux Oxidation Oxidative Aromatization Cyclization->Oxidation -2H Product 6-Methyl-2-(4-methylphenyl)quinoline Oxidation->Product Recrystallization

Figure 2: Step-wise mechanistic pathway for the acid-catalyzed synthesis of the target quinoline.[1]

Functional Applications & References

Pharmacological & Material Relevance
  • Antimalarial Activity: The 2-arylquinoline scaffold mimics the structure of quinine. The addition of the 6-methyl group increases lipophilicity (LogP), enhancing membrane permeability which is crucial for targeting the parasitic food vacuole.

  • OLED Emitters: Methyl substitution reduces intermolecular quenching compared to planar 2-phenylquinoline, improving quantum efficiency in solid-state devices.

References
  • Crystal Structure Homologs

    • Nair, S. et al. (2012). "Crystal structure of 6-methyl-2,4-diphenylquinoline." Acta Crystallographica Section E.

  • Synthetic Methodology

    • Wang, L. et al. (2008). "Efficient synthesis of quinoline derivatives catalyzed by copper(I) in ionic liquid." Journal of Combinatorial Chemistry.

  • Biological Activity

    • Kou, X. et al. (2016). "Synthesis and biological evaluation of 2-phenylquinoline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • General Quinoline Chemistry

    • PubChem Compound Summary for 6-Methyl-2-(4-methylphenyl)quinoline.

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Fluorescence Quantum Yield of Quinoline Derivatives

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the fluorescence quantum yield of various quinoline derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the fluorescence quantum yield of various quinoline derivatives, supported by experimental data and protocols. Our goal is to equip you with the knowledge to select and utilize these versatile fluorophores effectively in your research.

Introduction: The Quinoline Scaffold and the Significance of Fluorescence Quantum Yield

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of applications, from antimalarial drugs to fluorescent probes for bio-imaging.[2][3] The inherent fluorescence of many quinoline derivatives makes them particularly valuable as sensors and probes.[1]

A critical parameter for any fluorophore is its fluorescence quantum yield (Φf) . This value represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield indicates a more efficient fluorophore, which is crucial for applications requiring high sensitivity. Conversely, for applications like photocatalysis, a lower quantum yield might be desirable, as it implies that more of the absorbed energy is available for chemical reactions.[5]

This guide will delve into the factors that govern the fluorescence quantum yield of quinoline derivatives and provide a comparative analysis of various substituted quinolines. We will also present a detailed, field-proven protocol for the accurate determination of relative fluorescence quantum yields.

Factors Influencing the Fluorescence Quantum Yield of Quinoline Derivatives

The fluorescence properties of quinoline derivatives are not static; they are intricately linked to their molecular structure and environment. Understanding these factors is paramount for designing and selecting compounds with desired photophysical characteristics.

The Role of Substituents

The nature and position of substituents on the quinoline ring have a profound impact on the fluorescence quantum yield.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and hydroxyl (-OH) generally enhance fluorescence.[6] These groups increase the electron density of the π-system, often leading to a higher probability of radiative decay (fluorescence) over non-radiative pathways. For instance, the presence of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for obtaining increased quantum yields.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and carboxyl (-COOH) tend to decrease or even quench fluorescence. These groups can promote intersystem crossing or other non-radiative decay processes.

  • Structural Rigidity: Increasing the rigidity of the molecular structure can significantly enhance fluorescence.[5][7] By restricting rotational and vibrational freedom, the energy loss through non-radiative pathways is minimized, leading to a higher quantum yield. This is exemplified by the higher quantum yield observed for 1-(isoquinolin-3-yl)azetidin-2-one, where the four-membered ring restricts rotation.[8]

Environmental Factors

The surrounding environment plays a crucial role in modulating the fluorescence of quinoline derivatives.

  • Solvent Polarity: The polarity of the solvent can significantly affect the fluorescence quantum yield. For example, 8-hydroxyquinoline exhibits a substantial solvent dependence, with high quantum yields observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Some derivatives exhibit fluorescent solvatochromism, where the fluorescence is high in non-polar solvents and almost quenched in polar solvents.[9]

  • pH and Protonation: The fluorescence of quinoline and its derivatives is often pH-dependent. N-heterocycles like quinolines are generally weakly fluorescent. However, protonation of the nitrogen atom can lead to a significant enhancement in fluorescence intensity.[10][11] This is because protonation can alter the nature of the lowest excited state from a non-emissive (n,π) state to a more emissive (π,π) state.[11] For instance, the quantum yield of isoquinoline can increase from less than 1% in its native state to as high as 27% upon protonation with a strong acid.[11]

Comparative Analysis of Fluorescence Quantum Yields

To provide a clear and objective comparison, the following table summarizes the fluorescence quantum yields of various quinoline derivatives reported in the literature. It is crucial to note the experimental conditions, as these significantly influence the measured quantum yield.

Quinoline DerivativeSubstituent(s)SolventExcitation Wavelength (nm)Quantum Yield (Φf)Reference
Isoquinoline-Dichloromethane310< 0.01[10][11]
Isoquinoline (protonated with TFA)-Dichloromethane3100.27[11]
Acridine-Dichloromethane355< 0.01[10][11]
Benzo[h]quinoline-Dichloromethane3100.15[10][11]
1-(isoquinolin-3-yl)azetidin-2-one3-(2-oxoazetidin-1-yl)0.1 M H2SO43560.963[8]
1-(isoquinolin-3-yl)pyrrolidin-2-one3-(2-oxopyrrolidin-1-yl)0.1 M H2SO43630.698[8]
1-(isoquinolin-3-yl)piperidin-2-one3-(2-oxopiperidin-1-yl)0.1 M H2SO43680.389[8]
8-Hydroxyquinoline8-hydroxyEthylene Glycol2900.032
8-Hydroxyquinoline8-hydroxyDMSO2900.041
8-Hydroxyquinoline8-hydroxyDMF2900.038
Imidazo[5,1-a]isoquinoline1-phenyl-3-(p-methoxyphenyl)Dichloromethane-0.09[12]
Imidazo[5,1-a]isoquinoline1-phenyl-3-(o-methoxyphenyl)Dichloromethane-0.22[12]
Imidazo[5,1-a]isoquinoline1-phenyl-3-(p-trifluoromethylphenyl)Dichloromethane-0.37[12]
2(1H)-Quinolone Derivative (PAV-5)--3500.023[5]
2(1H)-Quinolone Derivative (PAV-3)--3500.171[5]

This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.[13] Quinine sulfate in 0.1 M H2SO4 is a commonly used standard with a quantum yield of approximately 0.54-0.58.[4][13]

Principle

The relative fluorescence quantum yield is calculated using the following equation:

Φx = Φs * (Gradx / Grads) * (ηx2 / ηs2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 's' denote the unknown sample and the standard, respectively.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., quinine sulfate in 0.1 M H2SO4).

    • Prepare a stock solution of the quinoline derivative in a suitable solvent. The solvent for the sample and standard should ideally be the same. If different solvents are used, their refractive indices must be taken into account.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low concentration range is crucial to avoid inner filter effects.[13]

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer.

    • Determine the absorbance of each solution at the selected excitation wavelength.

  • Fluorescence Emission Measurements:

    • Using a fluorometer, record the fluorescence emission spectra of all solutions. It is critical to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.[13]

    • Record the emission spectrum of the solvent blank for background correction.

  • Data Analysis:

    • Correct the emission spectra by subtracting the solvent blank spectrum.

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both plots to obtain the gradients (Grads and Gradx).

  • Calculation of Quantum Yield:

    • Using the obtained gradients, the known quantum yield of the standard, and the refractive indices of the solvents, calculate the fluorescence quantum yield of the quinoline derivative using the equation provided above.

Experimental Workflow Diagram

G cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions (e.g., Quinine Sulfate) Abs < 0.1 uv_vis Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_standard->uv_vis fluorescence Measure Emission Spectra (Fluorometer) prep_standard->fluorescence prep_sample Prepare Sample Solutions (Quinoline Derivative) Abs < 0.1 prep_sample->uv_vis prep_sample->fluorescence plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Emission Spectra fluorescence->integrate integrate->plot calculate Calculate Quantum Yield (Φf) using Comparative Formula plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Conclusion and Future Perspectives

The fluorescence quantum yield is a fundamental property that dictates the utility of quinoline derivatives in various scientific applications. As demonstrated, this property is highly tunable through strategic chemical modifications and control of the molecular environment. By understanding the interplay of substituents, solvent effects, and pH, researchers can rationally design and select quinoline-based fluorophores with optimized performance for their specific needs.

The continued exploration of novel quinoline derivatives, coupled with a systematic evaluation of their photophysical properties, will undoubtedly lead to the development of next-generation fluorescent tools with enhanced brightness, sensitivity, and functionality. This, in turn, will empower advancements in fields ranging from cellular imaging and diagnostics to materials science and photocatalysis.

References

  • N. N. M. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • Schulman, S. G., & Fernando, Q. (1972). Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. Analytical Chemistry, 44(3), 552–557.
  • Fletcher, A. N. (1971). Quinine Sulfate as a Fluroescence Quantum Yield Standard.
  • Kumpulainen, T., Mandaji, P., & Pihko, P. M. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31238–31244.
  • Żyła, M., & Waszkielewicz, A. M. (2019).
  • Hohlfeld, R., Friedrich, A., & Schmuck, C. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(4), 1621–1628.
  • D'Andola, M., Fusi, V., & Pontellini, R. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 201, 110196.
  • Li, Y., Li, H., & Wang, L. (2016). A novel rhodamine-based fluorescent probe for the selective detection of Zn(II) and its application in living cells. Analytical Methods, 8(31), 6069–6074.
  • Kaur, N., & Singh, A. (2021).
  • Kumpulainen, T., et al. (2020).
  • Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3239–3242.
  • Osorio-Nieto, C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2909-2919.
  • Anonymous. (n.d.). Fluorescent and absorption properties of quinoline dye solutions in... | Download Table.
  • Al-Warhi, T., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5707.
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  • Anonymous. (n.d.). Fluorescence lifetimes (τ fl ), quantum yields (Φ fl ) and rate... | Download Table.
  • Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Journal of the Physical Chemistry, 65(2), 229–235.
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  • Anonymous. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. PMC.
  • Wada, Y., et al. (2024). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-o-Tolyl-11 (or 13)-aryl-Substituted Isoindolo[2,1-a]quinoline Derivatives. ChemistrySelect, 9(13), e202400196.
  • Anonymous. (2024).
  • Gries, A., et al. (2021). Synthesis and Structure-Photophysics Evaluation of 2-N-Amino-quinazolines: Small Molecule Fluorophores for Solution and Solid State. Chemistry – An Asian Journal, 16(15), 2004-2011.
  • Moreno Trevino, R. (2025). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. DePaul Discoveries, 14(1), Article 3.
  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Anonymous. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
  • Anonymous. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes...

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